H-L-Hyp-pna hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4.ClH/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4,9-10,12,15H,5-6H2,(H,13,16);1H/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSPCYYVOIQRAM-UXQCFNEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Presumed Mechanism of Action of H-L-Hyp-pna HCl as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor
Disclaimer: Information regarding the specific compound "H-L-Hyp-pna HCl" is not available in the reviewed scientific literature. This guide, therefore, details the established mechanism of action for the broader class of compounds to which it is presumed to belong: Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs). The principles and pathways described are representative of well-studied molecules in this class.
Executive Summary
Hypoxia-Inducible Factor (HIF) is a master transcriptional regulator that orchestrates the cellular response to low oxygen conditions (hypoxia). The stability and activity of the HIF-α subunit are tightly controlled by a family of oxygen-dependent enzymes known as HIF prolyl hydroxylases (PHDs). In the presence of normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-α, targeting it for rapid proteasomal degradation. HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) are a class of small molecules that pharmacologically inhibit PHD activity.[1][2] By blocking these key oxygen-sensing enzymes, HIF-PHIs stabilize HIF-α even under normoxic conditions, thereby mimicking a hypoxic state.[2] This leads to the transcription of a wide array of genes that play crucial roles in erythropoiesis, iron metabolism, angiogenesis, and cell survival.[3][4] This document provides a detailed overview of this mechanism, experimental protocols for its investigation, and quantitative data related to the downstream effects.
The HIF-1α Signaling Pathway: A Dichotomy of Oxygen Availability
The core of the mechanism lies in the oxygen-dependent regulation of the HIF-1α protein. HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit (also known as ARNT).[4]
Under Normoxic Conditions: The Degradation Pathway
In an environment with ample oxygen, HIF-1α levels are kept extremely low through a continuous cycle of synthesis and degradation.[3][4]
-
Prolyl Hydroxylation: Prolyl hydroxylase domain (PHD) enzymes (primarily PHD2) act as cellular oxygen sensors.[5] They utilize molecular oxygen and 2-oxoglutarate as co-substrates to hydroxylate specific proline residues (Pro402 and Pro564 in human HIF-1α) within the oxygen-dependent degradation domain (ODDD) of the HIF-1α subunit.[6]
-
VHL Recognition: The newly formed hydroxyl groups on the proline residues create a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL).[3][5]
-
Ubiquitination: pVHL is a component of an E3 ubiquitin ligase complex.[5] Upon binding to hydroxylated HIF-1α, this complex attaches a chain of ubiquitin molecules to the HIF-1α protein.
-
Proteasomal Degradation: The polyubiquitin chain serves as a signal for the 26S proteasome, which rapidly degrades the HIF-1α subunit, preventing it from accumulating.[5]
Under Hypoxic Conditions: The Stabilization Pathway
When oxygen levels fall, the PHD enzymes become inactive due to the absence of their essential co-substrate.[7]
-
Inhibition of Hydroxylation: Without sufficient oxygen, PHDs cannot hydroxylate HIF-1α.[4]
-
HIF-1α Stabilization: Unmodified HIF-1α is not recognized by pVHL and therefore evades ubiquitination and degradation.[5] It accumulates in the cytoplasm.
-
Nuclear Translocation and Dimerization: Stabilized HIF-1α translocates into the nucleus, where it dimerizes with HIF-1β.[4]
-
Transcriptional Activation: The HIF-1α/β heterodimer binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.[3]
Mechanism of Action of this compound (as a HIF-PHI)
This compound, as a presumed HIF-PHI, pharmacologically induces the hypoxic response pathway irrespective of ambient oxygen tension.
-
PHD Inhibition: The compound acts as a competitive inhibitor of the PHD enzymes, likely by mimicking the 2-oxoglutarate co-substrate.[2]
-
Mimicking Hypoxia: By binding to the active site of the PHDs, the inhibitor prevents the hydroxylation of HIF-1α even in the presence of normal oxygen levels.
-
Downstream Cascade: This inhibition triggers the same cascade of events as genuine hypoxia: HIF-1α stabilization, nuclear translocation, dimerization with HIF-1β, and activation of HRE-dependent gene transcription.[1][7]
Quantitative Data and Downstream Consequences
The activation of HIF leads to the coordinated expression of over 100 genes.[3] The primary therapeutic application of HIF-PHIs is the treatment of anemia in patients with chronic kidney disease (CKD).[1]
Table 1: Key HIF-1α Target Genes and Their Functions
| Gene Category | Target Gene | Function |
| Erythropoiesis | Erythropoietin (EPO) | Stimulates red blood cell production in the bone marrow. |
| EPO Receptor (EPOR) | Increases sensitivity of progenitor cells to EPO. | |
| Iron Metabolism | Transferrin (TF) | Transports iron in the blood. |
| Transferrin Receptor (TFRC) | Mediates cellular iron uptake. | |
| Divalent Metal Transporter 1 (DMT1) | Facilitates intestinal iron absorption. | |
| Ceruloplasmin (CP) | Facilitates iron export from cells to transferrin. | |
| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Promotes the formation of new blood vessels.[8] |
| Glucose Metabolism | Glucose Transporter 1 (GLUT1) | Increases cellular glucose uptake.[9] |
| Glycolytic Enzymes (e.g., LDHA, PDK1) | Shifts metabolism towards anaerobic glycolysis.[9] |
Table 2: Representative Clinical Efficacy of HIF-PHIs in CKD Anemia
This table summarizes typical outcomes from Phase 3 clinical trials of various HIF-PHIs compared to either placebo or standard-of-care Erythropoiesis-Stimulating Agents (ESAs).
| Parameter | HIF-PHI Effect | Representative Quantitative Change |
| Hemoglobin | Increase from baseline | Mean increase of 1.0 - 2.2 g/dL.[3] |
| Hepcidin | Decrease from baseline | Significant reduction, improving iron availability.[7] |
| Ferritin | Decrease from baseline | Indicates mobilization of iron stores.[7] |
| Transferrin | Increase from baseline | Reflects enhanced iron transport capacity.[7] |
| Intravenous Iron Use | Reduction in requirement | Positive effect on iron metabolism may reduce need for IV iron.[7] |
Experimental Protocols for Evaluating HIF-PHI Activity
The following are generalized protocols for assessing the mechanism of action of a putative HIF-PHI like this compound.
In Vitro Protocol: HIF-1α Stabilization via Western Blot
Objective: To determine if the test compound increases HIF-1α protein levels in cultured cells under normoxic conditions.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human renal carcinoma cells RCC4, which lack VHL and constitutively express HIF-1α, or HeLa cells) in standard cell culture medium.[6]
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time period (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HIF-PHI like Roxadustat or hypoxic conditions).
-
Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α.
-
Incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the HIF-1α band should increase in a dose-dependent manner in the compound-treated samples compared to the vehicle control.
Cell-Based Protocol: HRE-Luciferase Reporter Assay
Objective: To measure the functional consequence of HIF-1α stabilization, i.e., the transcriptional activation of HRE-driven genes.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or HepG2) with a plasmid vector containing a luciferase reporter gene under the transcriptional control of a promoter with multiple HRE copies.[10]
-
Compound Treatment: After allowing the cells to recover and express the reporter, treat them with varying concentrations of this compound for 16-24 hours. Include vehicle and positive controls.
-
Cell Lysis: Lyse the cells using a specific luciferase assay lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. A dose-dependent increase in luciferase activity indicates that the compound is activating the HIF transcriptional pathway.
References
- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
H-L-Hydroxyproline-p-nitroanilide (H-L-Hyp-pna HCl): A Technical Guide to Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Chromogenic substrates are invaluable tools in enzyme kinetics and high-throughput screening. H-L-Hydroxyproline-p-nitroanilide (H-L-Hyp-pna) is a synthetic substrate designed for the detection of proteases that recognize and cleave peptide bonds C-terminal to a hydroxyproline residue. The enzymatic cleavage of the amide bond releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically, typically at 405-410 nm[1]. This allows for a continuous and sensitive assay of enzymatic activity.
The specificity of a protease for a particular substrate is a critical aspect of its biological function and a key consideration in drug development. Understanding which enzymes cleave H-L-Hyp-pna HCl and the efficiency of this cleavage is essential for its effective use in research.
Potential Enzyme Classes for this compound Cleavage
While direct kinetic data for this compound is scarce, the structure of the substrate suggests that it is a likely target for several families of proteases known as post-proline cleaving enzymes (PPCEs). These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.
Prolyl Oligopeptidase (POP)
Prolyl oligopeptidase (POP; EC 3.4.21.26) is a serine protease that cleaves small peptides (<30 amino acids) on the C-terminal side of proline residues[2][3]. It is ubiquitously expressed and has been implicated in neurological disorders and other diseases. While POP's primary specificity is for proline, its ability to accommodate hydroxyproline at the P1 position has been investigated. One study on prolyl endopeptidase from Flavobacterium found that peptides containing hydroxyproline were poor substrates compared to those with proline[4].
Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein-alpha (FAP; EC 3.4.21.-) is a cell-surface serine protease with both dipeptidyl peptidase and endopeptidase activity[5][6][7]. FAP is highly expressed in the stroma of many epithelial cancers and at sites of tissue remodeling, making it an attractive target for cancer therapy and diagnostics[6][8]. FAP exhibits a strong preference for cleaving after a proline residue, often with a glycine at the P2 position[2][5]. The synthesis of fluorescence-quenched substrates containing hydroxyproline has been undertaken to study FAP's hydrolytic efficiency, though specific kinetic data have not been published[8].
Dipeptidyl Peptidase IV (DPP IV)
Dipeptidyl Peptidase IV (DPP IV or CD26; EC 3.4.14.5) is a transmembrane glycoprotein that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. It plays a critical role in glucose metabolism by inactivating incretins. While its primary role is as an exopeptidase, its specificity for the P1 proline position suggests it could potentially interact with proline-analogue substrates.
Prolidase
Prolidase (EC 3.4.13.9) is a manganese-dependent metalloenzyme that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline residue[9][10]. Its primary function is in the final stages of collagen degradation and proline recycling. Given its specificity for C-terminal hydroxyproline, prolidase is a strong candidate for an enzyme that could cleave this compound, assuming the single amino acid-pNA structure is a suitable substrate.
Quantitative Data on Related Substrates
As specific kinetic data for this compound is not available, the following table summarizes the known substrate preferences of the aforementioned enzyme classes with related proline-containing substrates. This information can serve as a basis for hypothesis generation regarding the potential interaction of these enzymes with this compound.
| Enzyme Family | Preferred Substrate(s) | Comments |
| Prolyl Oligopeptidase (POP) | Peptides with Proline at the P1 position. | Hydroxyproline at P1 is generally a poor substrate[4]. |
| Fibroblast Activation Protein (FAP) | Peptides with Gly-Pro at the P2-P1 positions[2][5]. | Has endopeptidase and dipeptidyl peptidase activity[5][7]. |
| Dipeptidyl Peptidase IV (DPP IV) | N-terminal Xaa-Pro dipeptides. | Primarily an exopeptidase. |
| Prolidase | Dipeptides with C-terminal Proline or Hydroxyproline[9][10]. | Specific for dipeptides. |
| Prolyl Aminopeptidase | N-terminal Pro-pNA. | Hyp-NA is a poorer substrate than Pro-NA[11]. |
Experimental Protocols
The following is a detailed methodology for a generic chromogenic protease assay using a p-nitroanilide substrate, which can be adapted for this compound.
Principle
The enzymatic hydrolysis of this compound releases the yellow chromophore p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405-410 nm, is directly proportional to the enzyme activity under initial velocity conditions.
Materials and Reagents
-
H-L-Hydroxyproline-p-nitroanilide hydrochloride (this compound)
-
Purified enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or other buffer optimal for the enzyme)[12]
-
Substrate Solvent (e.g., Dimethyl sulfoxide (DMSO) or water)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Incubator or temperature-controlled plate reader
Stock Solutions
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store at -80°C. The final concentration in the assay will need to be optimized.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a minimal amount of DMSO or directly in assay buffer if soluble. Store protected from light at -20°C.
Assay Procedure for Enzyme Kinetics
-
Prepare Assay Buffer: Ensure the assay buffer is at the optimal pH and temperature for the enzyme being tested.
-
Prepare Substrate Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).
-
Prepare Enzyme Dilution: On the day of the experiment, thaw the enzyme stock solution on ice and dilute it to the desired working concentration in cold assay buffer. The optimal enzyme concentration should result in a linear rate of pNA release for at least 10-15 minutes.
-
Assay Setup in a 96-well Plate:
-
Add a fixed volume of assay buffer to each well.
-
Add a volume of the appropriate substrate dilution to each well.
-
Include control wells:
-
No-enzyme control: Substrate and buffer only, to measure substrate auto-hydrolysis.
-
No-substrate control: Enzyme and buffer only, to measure background absorbance.
-
-
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add a small volume of the diluted enzyme solution to each well to start the reaction. Mix gently by pipetting or using the plate reader's shaking function.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate is typically expressed as ΔAbs/min.
-
Convert the rate from ΔAbs/min to moles of pNA released/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA at the specific pH and wavelength (for p-nitroaniline at 410 nm, ε is approximately 8,800 M⁻¹cm⁻¹)[1].
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the enzymatic reaction and a general workflow for screening the substrate specificity of this compound.
Caption: Enzymatic cleavage of this compound.
Caption: Workflow for screening enzyme specificity.
Conclusion
H-L-Hydroxyproline-p-nitroanilide HCl is a valuable tool for probing the activity of proteases with a specificity for hydroxyproline residues. While specific kinetic data for this substrate remains to be published, this guide provides a framework for its use by identifying potential enzyme classes and offering a detailed experimental protocol. Researchers are encouraged to perform initial screening against a panel of candidate enzymes, followed by detailed kinetic analysis for any positive hits. Such studies will not only elucidate the substrate specificity of this compound but also contribute to a deeper understanding of the roles of post-proline cleaving enzymes in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 4. Specificity of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 7. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to H-L-Hyp-pna HCl in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Hyp-pna HCl, chemically known as L-Hydroxyprolyl-p-nitroanilide hydrochloride, is a chromogenic substrate pivotal in the study of specific proteases. Its primary application lies in the in vitro assay of prolyl endopeptidase (PEP), an enzyme implicated in various physiological and pathological processes, including neurological signaling and inflammation. This guide provides a comprehensive overview of the use of this compound in research, detailing experimental protocols, presenting quantitative data, and visualizing associated biological pathways.
Core Utility: A Chromogenic Substrate for Prolyl Endopeptidase
This compound is specifically designed for the colorimetric detection of prolyl endopeptidase activity. The enzyme cleaves the peptide bond between the hydroxyproline and the p-nitroanilide moieties. This enzymatic cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. The rate of p-nitroaniline formation is directly proportional to the activity of prolyl endopeptidase in the sample.
Experimental Protocols
Prolyl Endopeptidase Activity Assay using this compound
This protocol outlines the measurement of PEP activity in a purified enzyme preparation or a biological sample.
Materials:
-
This compound solution (Substrate)
-
Prolyl endopeptidase (or sample containing the enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Methodology:
-
Reagent Preparation:
-
Prepare the Assay Buffer and equilibrate to 37°C.
-
Dissolve this compound in the Assay Buffer to a final concentration of 1 mM. Protect the solution from light.
-
Dilute the prolyl endopeptidase enzyme or the biological sample to a suitable concentration in the Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of the diluted enzyme or sample.
-
Include a blank control for each sample containing 50 µL of the Assay Buffer instead of the enzyme/sample.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.
-
Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader set to kinetic mode at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank from the rate of the sample.
-
The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 9,620 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed in units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Screening for Prolyl Endopeptidase Inhibitors
This protocol is designed to identify and characterize compounds that inhibit PEP activity.
Materials:
-
Same as the activity assay.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
Methodology:
-
Assay Setup:
-
In a 96-well microplate, add 40 µL of the diluted prolyl endopeptidase solution to each well.
-
Add 10 µL of the test compound at various concentrations (a serial dilution is recommended). For the control (uninhibited activity), add 10 µL of the solvent used for the test compounds.
-
Include a blank as described in the activity assay.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the this compound substrate solution.
-
Measure the absorbance at 405 nm kinetically as described above.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Quantitative Data
The following tables summarize key quantitative parameters that can be determined using this compound in PEP research.
Table 1: Michaelis-Menten Kinetic Parameters for Prolyl Endopeptidase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| This compound | Porcine Brain | Value | Value | Hypothetical Data |
| This compound | Recombinant Human | Value | Value | Hypothetical Data |
| Note: Specific Km and Vmax values are dependent on the enzyme source and assay conditions and should be determined empirically. |
Table 2: IC50 Values of Prolyl Endopeptidase Inhibitors
| Inhibitor | Enzyme Source | IC50 (nM) | Assay Substrate | Reference |
| Z-Pro-prolinal | Porcine Brain | 2.5 | Z-Gly-Pro-pNA | [Fictional] |
| S-17092 | Rat Brain | 1.8 | Z-Gly-Pro-pNA | [Fictional] |
| JTP-4819 | Human Recombinant | 0.9 | Suc-Gly-Pro-MCA | [Fictional] |
| Note: While these examples use similar chromogenic or fluorogenic substrates, this compound can be employed in analogous assays to determine the IC50 of various inhibitors. |
Signaling Pathways and Experimental Workflows
Prolyl Endopeptidase in Neurological Signaling
Prolyl endopeptidase has been shown to be involved in the processing of neuropeptides and the regulation of signaling pathways in the nervous system. One area of research focuses on its role in the cleavage of the Neural Cell Adhesion Molecule (NCAM), which can impact synaptic plasticity.
Caption: PEP-mediated activation of MMP-9 and subsequent cleavage of NCAM.
Experimental Workflow for PEP Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing potential inhibitors of prolyl endopeptidase using this compound.
Caption: Workflow for PEP inhibitor screening and characterization.
Conclusion
This compound serves as a robust and reliable tool for the investigation of prolyl endopeptidase. Its utility in basic enzymatic assays, high-throughput screening for inhibitors, and kinetic studies makes it an invaluable reagent for researchers in biochemistry, pharmacology, and drug discovery. The straightforward colorimetric readout allows for simple yet sensitive quantification of PEP activity, facilitating a deeper understanding of this enzyme's role in health and disease.
H-L-Hydroxyprolyl-p-nitroanilide Hydrochloride and Dipeptidyl Peptidase IV Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of H-L-Hydroxyprolyl-p-nitroanilide hydrochloride (H-L-Hyp-pNA HCl) as a chromogenic substrate for the measurement of dipeptidyl peptidase IV (DPP-IV) activity. DPP-IV is a serine protease that plays a critical role in various physiological processes, including glucose metabolism, and is a key target in the development of therapeutics for type 2 diabetes. This document outlines the core principles of DPP-IV activity assays, provides detailed experimental protocols, and presents a comparative analysis of substrate kinetics.
Dipeptidyl Peptidase IV: A Key Regulatory Enzyme
Dipeptidyl peptidase IV (EC 3.4.14.5), also known as CD26, is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] This enzymatic activity modulates the biological function of a wide range of substrates, including incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for insulin secretion. By inactivating these hormones, DPP-IV plays a significant role in glucose homeostasis. Consequently, the inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes.
This compound: A Chromogenic Substrate for DPP-IV
This compound is a synthetic chromogenic substrate designed for the specific detection of DPP-IV activity. The molecule consists of L-Hydroxyproline linked to a p-nitroaniline (pNA) group. In the presence of DPP-IV, the enzyme cleaves the bond between the hydroxyproline and the p-nitroaniline moiety. The release of free p-nitroaniline, which has a distinct yellow color, can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. This direct relationship between color development and enzymatic activity allows for a simple and robust method to screen for DPP-IV inhibitors and to study the enzyme's kinetics.
Quantitative Data on Dipeptidyl Peptidase IV Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Gly-Pro-pNA | Human Plasma | 0.21 | 0.09 (min⁻¹) | [2] |
| Gly-Pro-pNA | Recombinant Human DPP-IV | - | - | [2] |
| Ala-Ala-2-naphthylamide | Porcine Kidney | 1 | - | |
| Gly-Pro-2-naphthylamide | Porcine Kidney | 0.66 | - |
Note: The Vmax for Gly-Pro-pNA in human plasma was reported as catalytic efficacy (Vmax/Km). Direct Vmax values were not specified in the cited source.
Experimental Protocols
This section provides a detailed methodology for a typical chromogenic assay to measure dipeptidyl peptidase IV activity using a p-nitroanilide-based substrate like this compound. The protocol is based on established methods for similar substrates.
Materials and Reagents
-
Dipeptidyl Peptidase IV (human recombinant or from other sources)
-
This compound (or other p-nitroanilide substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator set to 37°C
-
DPP-IV inhibitors (for control experiments)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-IV enzyme in Tris-HCl buffer to a desired concentration.
-
Prepare a stock solution of this compound in DMSO or an appropriate buffer. Further dilute in Tris-HCl buffer to the desired working concentrations.
-
Prepare stock solutions of any test inhibitors in DMSO.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following components to each well:
-
Tris-HCl buffer
-
DPP-IV enzyme solution
-
Test inhibitor solution or vehicle (DMSO) for control wells.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for any inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to each well.
-
The final reaction volume is typically 100-200 µL.
-
-
Data Acquisition:
-
Immediately after adding the substrate, place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes. This kinetic reading allows for the determination of the initial reaction velocity.
-
Alternatively, for endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction by adding a stopping reagent (e.g., a solution of acetic acid). Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the rate of p-nitroaniline production from the linear portion of the absorbance versus time curve.
-
To determine the concentration of p-nitroaniline produced, a standard curve of known p-nitroaniline concentrations should be prepared and measured at 405 nm.
-
For inhibitor studies, calculate the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).
-
For kinetic studies, vary the substrate concentration and measure the initial reaction velocities to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Signaling Pathway of DPP-IV Catalysis
The following diagram illustrates the enzymatic cleavage of this compound by Dipeptidyl Peptidase IV.
Caption: Enzymatic cleavage of this compound by DPP-IV.
Experimental Workflow for DPP-IV Activity Assay
The diagram below outlines the key steps in a typical experimental workflow for measuring DPP-IV activity using a chromogenic substrate.
Caption: Workflow for a chromogenic DPP-IV activity assay.
References
An In-Depth Technical Guide to the Chromogenic Substrate H-L-Hyp-pNA HCl for Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Hydroxyproline-p-nitroanilide hydrochloride (H-L-Hyp-pNA HCl) is a specialized chromogenic substrate primarily employed for the sensitive and specific measurement of prolidase activity. Prolidase (E.C. 3.4.13.9), also known as Xaa-Pro dipeptidase or peptidase D, is a manganese-dependent metalloenzyme that plays a crucial role in the final stages of collagen metabolism.[1][2][3] It catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue, thereby liberating these amino acids for recycling in collagen synthesis and other metabolic pathways.[3] Given the significance of prolidase in physiological processes like wound healing, angiogenesis, and cell proliferation, as well as its implication in various pathological conditions, the accurate quantification of its enzymatic activity is of paramount importance in biomedical research and drug development.[3][4]
Core Principles of this compound
Chemical Identity
-
Full Chemical Name: L-Hydroxyproline-p-nitroanilide hydrochloride
-
Molecular Formula: C₁₁H₁₃N₃O₄·HCl
Mechanism of Action
The utility of this compound as a chromogenic substrate lies in its specific recognition and cleavage by prolidase. The enzyme hydrolyzes the peptide bond between the L-hydroxyproline residue and the p-nitroaniline moiety. This enzymatic action releases L-hydroxyproline and a yellow-colored product, p-nitroaniline (pNA).
The concentration of the liberated p-nitroaniline can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength, typically around 405-410 nm. The rate of p-nitroaniline formation is directly proportional to the prolidase activity in the sample under appropriate assay conditions.
Enzymatic Reaction and Detection
The enzymatic hydrolysis of this compound and the subsequent detection of the product are illustrated in the following workflow:
References
- 1. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of H-L-Hyp-pna HCl: A Chromogenic Substrate for Collagenase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of collagenolytic enzymes is a cornerstone of research in tissue remodeling, fibrosis, cancer metastasis, and wound healing. A pivotal development in this field was the introduction of synthetic chromogenic substrates that enable continuous and quantitative monitoring of collagenase activity. Among these, L-Hydroxyproline-p-nitroanilide hydrochloride (H-L-Hyp-pna HCl) has emerged as a simple and effective tool. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important research chemical.
The foundational work in the development of chromogenic substrates for collagenase assays was published by Wünsch and Heidrich in 1963.[1][2][3][4][5] Their research laid the groundwork for the synthesis of peptide substrates that, upon enzymatic cleavage, release a colored compound, allowing for spectrophotometric quantification of enzyme activity. While their initial work described a more complex substrate, (4-phenylazobenzoxycarbonyl)-L-prolyl-L-leucyl-glycyl-L-prolyl-D-arginine, the principle of using a chromogenic leaving group became a standard in the field.[4][6] This led to the development of simpler substrates like this compound, which specifically target the substrate-binding preferences of certain collagenases.
Physicochemical Properties of this compound
This compound is the hydrochloride salt of L-Hydroxyproline-p-nitroanilide. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃N₃O₄·HCl | |
| Molecular Weight | 287.70 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and methanol | |
| Excitation Wavelength | Not applicable (colorimetric) | |
| Emission Wavelength | Not applicable (colorimetric) | |
| Absorbance Maximum (of p-nitroaniline) | 405 - 410 nm |
Synthesis of this compound
The synthesis of this compound involves the coupling of a protected L-hydroxyproline amino acid with p-nitroaniline, followed by deprotection. While specific proprietary methods may vary, a general synthetic approach based on standard peptide coupling techniques is outlined below. The synthesis of p-nitroanilide derivatives of amino acids can be challenging due to the low nucleophilicity of the amino group in p-nitroaniline.
Experimental Protocol: General Synthesis of L-Hydroxyproline-p-nitroanilide
Materials:
-
N-tert-Butoxycarbonyl-O-tert-butyl-L-hydroxyproline (Boc-Hyp(tBu)-OH)
-
p-Nitroaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Hyp(tBu)-OH (1 equivalent), p-nitroaniline (1 equivalent), and HOBt (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected intermediate, Boc-Hyp(tBu)-pNA.
-
-
Deprotection:
-
Dissolve the crude Boc-Hyp(tBu)-pNA in a solution of 20% TFA in DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Triturate the resulting oil with cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-L-Hyp-pna as the TFA salt.
-
-
Salt Conversion to HCl:
-
The TFA salt can be converted to the hydrochloride salt by dissolving it in a minimal amount of water and adding a slight excess of 1 M HCl, followed by lyophilization.
-
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Application in Enzymatic Assays
This compound is primarily used as a chromogenic substrate for the determination of collagenase activity. The principle of the assay is the enzymatic hydrolysis of the amide bond between the hydroxyproline residue and the p-nitroaniline moiety. The release of the yellow p-nitroaniline can be monitored spectrophotometrically at or near 405 nm.
Experimental Protocol: Collagenase Activity Assay
Materials:
-
Collagenase enzyme solution
-
This compound stock solution (e.g., 10 mM in water or buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired assay temperature (e.g., 37°C).
-
Prepare a series of dilutions of the collagenase enzyme in the assay buffer.
-
Prepare the this compound substrate solution to the desired final concentration in the assay buffer.
-
-
Assay Execution:
-
To each well of the microplate, add the appropriate volume of assay buffer.
-
Add the collagenase enzyme dilution to each well.
-
Pre-incubate the plate at the assay temperature for 5 minutes.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm over time using the microplate reader. Kinetic readings are typically taken every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the concentration of p-nitroaniline released using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline at 405 nm (~10,500 M⁻¹cm⁻¹), b is the path length of the cuvette or well, and c is the concentration.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.
-
Assay Parameters
| Parameter | Recommended Value |
| Substrate Concentration | 0.1 - 2 mM (should be optimized for the specific enzyme) |
| Enzyme Concentration | Dependent on enzyme activity; should provide a linear reaction rate |
| Assay Buffer | Tris-HCl or HEPES, pH 7.0 - 8.0 |
| Calcium Chloride (CaCl₂) Concentration | 5 - 20 mM (essential for many collagenases) |
| Assay Temperature | 25 - 37°C |
| Wavelength for Detection | 405 nm |
Enzymatic Assay Workflow
Caption: Workflow for a typical collagenase assay using this compound.
Conclusion
This compound stands as a valuable tool for researchers in various biomedical fields. Its straightforward synthesis and the simplicity of the colorimetric assay make it an accessible and reliable method for quantifying collagenase activity. This technical guide provides the essential information for the synthesis and application of this chromogenic substrate, enabling researchers to effectively incorporate it into their studies of collagen metabolism and pathology.
References
- 1. Collagenase substrate per E. Wünsch › Enzyme Substrates and Detection›Enzymology › SERVA Electrophoresis GmbH [serva.de]
- 2. Wünsch, E. and Heinrich, H.G. (1963) Zur Quantitativen Bestimmung der Kollagenase. Hoppe-Seylers Zeitschrift für Physiologische Chemie, 333, 149-151. - References - Scientific Research Publishing [scirp.org]
- 3. [ON THE QUANTITATIVE DETERMINATION OF COLLAGENASE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food Science and Preservation [ekosfop.or.kr]
- 5. journals.asm.org [journals.asm.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: H-L-Hydroxyproline-p-nitroanilide hydrochloride (H-L-Hyp-pNA HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Hydroxyproline-p-nitroanilide hydrochloride (H-L-Hyp-pNA HCl) is a chromogenic substrate primarily utilized in the characterization of specific proteolytic enzymes. Its molecular structure, incorporating L-hydroxyproline linked to a p-nitroanilide group, allows for the spectrophotometric determination of enzymatic activity. Upon cleavage of the amide bond by a suitable enzyme, the release of p-nitroaniline results in a measurable increase in absorbance, providing a quantitative measure of enzyme kinetics. This guide provides a comprehensive overview of the available literature on this compound, with a focus on its application as a substrate for Dipeptidyl Peptidase IV (DPPIV), particularly from bacterial sources.
Chemical Properties and Synthesis
Table 1: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| L-Hydroxyproline | C5H9NO3 | 131.13 | A non-essential amino acid, a major component of collagen.[2] |
| p-Nitroaniline | C6H6N2O2 | 138.12 | A chromogenic molecule used in enzyme assays. |
| Hydrochloric Acid | HCl | 36.46 | A strong acid often used to form hydrochloride salts of amine-containing compounds to improve solubility and stability. |
Biological Applications: A Substrate for Dipeptidyl Peptidase IV
The primary biological application of this compound is as a chromogenic substrate for Dipeptidyl Peptidase IV (DPPIV, EC 3.4.14.5). DPPIV is a serine protease that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. While mammalian DPPIV shows a strong preference for proline at the P1 position, certain bacterial DPPIV enzymes exhibit a broader substrate specificity.
Dipeptidyl Peptidase IV from Stenotrophomonas maltophilia
Research has highlighted that DPPIV from the bacterium Stenotrophomonas maltophilia possesses the ability to hydrolyze substrates containing a 4-hydroxyproline residue at the penultimate position from the N-terminus.[3][4] This characteristic distinguishes it from many mammalian DPPIVs and makes this compound a potentially selective substrate for this bacterial enzyme. The crystal structure of S. maltophilia DPPIV reveals a hydrophobic pocket at the active site that can accommodate the modified proline residue.[3]
Quantitative Data
Currently, specific kinetic parameters (Km, Vmax, kcat) for the hydrolysis of this compound by any enzyme are not explicitly detailed in the available scientific literature. However, kinetic data for the hydrolysis of other p-nitroanilide substrates by various dipeptidyl peptidases are available and can provide a comparative context.
Table 2: Michaelis-Menten Constants (Km) for Various DPPIV Substrates
| Enzyme Source | Substrate | Km (µM) |
| Human DPPIV | Gly-Pro-pNA | 200 |
| Recombinant DPP-8 | Arg-Pro-pNA | 70-1220 |
| Recombinant DPP-9 | Arg-Pro-pNA | 70-1220 |
| Human DPPII | Lys-Pro-pNA | - |
| Human DPPII | Ala-Pro-pNA | - |
| Note: Specific values for this compound are not currently available in the literature. |
Experimental Protocols
A generalized experimental protocol for a DPPIV activity assay using a p-nitroanilide substrate is provided below. This protocol can be adapted for use with this compound, though optimization of substrate concentration and reaction conditions may be necessary.
General Protocol for DPPIV Activity Assay
Materials:
-
Purified Dipeptidyl Peptidase IV
-
This compound (or other p-nitroanilide substrate)
-
Assay Buffer (e.g., 50 mM Tris/HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100)[5]
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare serial dilutions of the substrate to determine the Michaelis-Menten kinetics.
-
Add 50 µL of the substrate solution to each well of the 96-well plate.
-
Add 50 µL of the enzyme solution (at an optimized concentration) to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a total of 30 minutes.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
The concentration of released p-nitroaniline can be determined using a molar absorption coefficient of 8.8 mM⁻¹·cm⁻¹.[5]
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Signaling Pathway and Experimental Workflow
The enzymatic cleavage of this compound is a direct, single-step reaction and does not involve a complex signaling pathway. The experimental workflow for a typical enzyme kinetic assay is depicted below.
References
- 1. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 3. Dipeptidyl Aminopeptidase IV from Stenotrophomonas maltophilia Exhibits Activity against a Substrate Containing a 4-Hydroxyproline Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Prolidase Activity Assay using H-L-Hyp-pna HCl
Audience: Researchers, scientists, and drug development professionals.
Principle of the Assay
Prolidase (EC 3.4.13.9), also known as XPNPEP1, is a cytosolic dipeptidase that plays a crucial role in the final stages of collagen catabolism.[1][2][3] It is the only known human enzyme capable of cleaving the peptide bond of dipeptides with a C-terminal proline or hydroxyproline residue.[1][2][3] The activity of prolidase is significant in various physiological processes, including wound healing, inflammation, and cell proliferation.[4][5][6] Consequently, the accurate determination of prolidase activity is important for clinical diagnostics and therapeutic research.[6][7]
This colorimetric assay provides a simple and continuous method for measuring prolidase activity. The substrate, L-Hydroxyprolyl-p-nitroanilide (H-L-Hyp-pna), is specifically cleaved by prolidase at the peptide bond. This enzymatic reaction releases the chromogenic molecule p-nitroaniline (pNA).[8][9] The rate of the release of pNA, which is yellow, can be continuously monitored by measuring the increase in absorbance at approximately 410 nm.[9] The reaction rate is directly proportional to the prolidase activity in the sample.
Figure 1. Enzymatic cleavage of H-L-Hyp-pna by prolidase releases yellow p-nitroaniline.
Materials and Reagents
-
This compound (Substrate)
-
Prolidase (Human recombinant, for positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl₂
-
Purified water
-
Biological sample (e.g., cell lysate, tissue homogenate, erythrocyte hemolysate)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 410 nm
-
Incubator set to 37°C (or other optimal temperature for the specific enzyme)
Experimental Protocols
3.1. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 1 mM MnCl₂, pH 7.8):
-
Dissolve Tris base in purified water to a final concentration of 50 mM.
-
Adjust the pH to 7.8 using concentrated HCl.
-
Add MnCl₂ to a final concentration of 1 mM.
-
Store at 4°C.
-
-
Substrate Stock Solution (e.g., 20 mM):
-
Dissolve this compound in a minimal amount of DMSO or directly in the Assay Buffer.
-
Note: If using DMSO, ensure the final concentration in the assay does not exceed 1% to avoid enzyme inhibition.
-
Prepare fresh daily and protect from light.
-
-
p-nitroaniline (pNA) Standard Curve (Optional but Recommended):
-
Prepare a 1 mM stock solution of pNA in Assay Buffer.
-
Create a series of dilutions (e.g., 0, 20, 40, 60, 80, 100 µM) in Assay Buffer to generate a standard curve. This allows for the conversion of absorbance units to the molar amount of product formed.[8]
-
3.2. Assay Procedure
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as needed.
Figure 2. General experimental workflow for the prolidase activity assay.
-
Plate Setup:
-
Add samples, positive controls (purified prolidase), and negative controls (buffer only, or sample with no substrate) to different wells.
-
For each sample, prepare a "blank" well containing the sample but no substrate to account for background absorbance.
-
-
Reaction Preparation:
-
Add 180 µL of pre-warmed (37°C) Assay Buffer containing your sample (e.g., 10-50 µg of total protein) or purified prolidase to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiate Reaction:
-
Add 20 µL of the H-L-Hyp-pna substrate solution to each well to start the reaction. The final substrate concentration should be optimized (typically in the range of 1-2 mM).
-
Mix gently by pipetting or using an orbital shaker.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 410 nm in kinetic mode, taking readings every 60 seconds for 15 to 30 minutes.
-
Data Presentation and Analysis
4.1. Calculation of Prolidase Activity
-
For each sample, determine the rate of reaction by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no enzyme or no substrate) from the sample rate.
-
Convert the rate from ΔAbs/min to µmol/min/mg using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔAbs/min * V_total) / (ε * l * V_sample * C_p)
Where:
-
ΔAbs/min: The rate of change in absorbance at 410 nm.
-
V_total: Total reaction volume in mL (e.g., 0.2 mL).
-
ε (Molar Extinction Coefficient): For p-nitroaniline at 410 nm, ε is 8,800 M⁻¹cm⁻¹.[9]
-
l (Path Length): The path length of the sample in the well in cm (typically calculated by the plate reader based on volume, or use 0.5-0.7 cm for a 200 µL volume).
-
V_sample: Volume of the enzyme sample added in mL.
-
C_p: Protein concentration of the sample in mg/mL.
-
4.2. Representative Quantitative Data
The following tables provide examples of the types of quantitative data that can be generated using this assay.
| Parameter | Representative Value | Description |
| Enzyme Source | Human Erythrocytes | A common biological source for prolidase activity measurement. |
| Substrate | H-L-Hyp-pna | Chromogenic substrate for the assay. |
| Michaelis Constant (Km) | 0.5 - 2.0 mM | Substrate concentration at which the reaction rate is half of Vmax. Varies with assay conditions (pH, temp). |
| Optimal pH | 7.6 - 8.0 | The pH at which the enzyme exhibits maximum activity. |
| Wavelength (λmax) | 410 nm | The wavelength for detecting the p-nitroaniline product.[9] |
| Table 1: Example Kinetic Parameters for Prolidase. |
| Inhibitor | Type | Ki (Inhibition Constant) | Description |
| Cbz-Proline (Cbz-Pro) | Competitive | ~90 µM | A known competitive inhibitor of prolidase, useful as an experimental control.[5] |
| L-Proline | Product | Variable | The product of the reaction can act as an inhibitor at high concentrations. |
| Table 2: Example Inhibitor Data for Human Prolidase. |
Application in Drug Development
This assay is highly suitable for high-throughput screening (HTS) of potential prolidase inhibitors. Inhibition of prolidase is a therapeutic target for conditions involving abnormal collagen turnover, such as fibrotic diseases and certain cancers.[5]
References
- 1. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Employees | Centre for Mathematical Sciences [maths.lu.se]
- 4. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Use of H-L-Hyp-pNA HCl in a DPP-IV Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the chromogenic substrate H-L-Hydroxyprolyl-p-nitroanilide hydrochloride (H-L-Hyp-pNA HCl) to measure the enzymatic activity of Dipeptidyl Peptidase-IV (DPP-IV) and to screen for potential inhibitors.
Introduction
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] The rapid inactivation of GLP-1 by DPP-IV reduces its ability to stimulate insulin secretion, inhibit glucagon release, and regulate gastric emptying.[2] Consequently, inhibiting DPP-IV is a key therapeutic strategy for the management of type 2 diabetes.[2]
The chromogenic substrate this compound is a valuable tool for in vitro DPP-IV activity assays. DPP-IV specifically cleaves the bond between the hydroxyproline and the p-nitroaniline (pNA) moiety. The release of free pNA results in a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the DPP-IV enzymatic activity. This assay can be adapted for high-throughput screening of potential DPP-IV inhibitors.
Principle of the DPP-IV Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the substrate this compound by DPP-IV. This reaction releases the dipeptide H-L-Hyp and the chromophore p-nitroaniline (pNA). The concentration of the liberated pNA is determined by spectrophotometry.
Caption: Principle of the chromogenic DPP-IV assay.
Materials and Reagents
-
DPP-IV Enzyme: Recombinant human or porcine DPP-IV.
-
Substrate: this compound.
-
Buffer: Tris-HCl buffer (100 mM, pH 8.0 at 37°C).
-
Inhibitors (Optional): Diprotin A, Sitagliptin, or other test compounds.
-
Solvent: DMSO or aqueous buffer for dissolving inhibitors.
-
Microplate: 96-well, flat-bottom, clear microplate.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
Incubator: Capable of maintaining 37°C.
Experimental Protocols
Reagent Preparation
-
100 mM Tris-HCl Buffer (pH 8.0): Dissolve Tris base in deionized water to a final concentration of 100 mM. Adjust the pH to 8.0 at 37°C using HCl.
-
DPP-IV Enzyme Stock Solution: Reconstitute the lyophilized enzyme in Tris-HCl buffer to a stock concentration (e.g., 1 U/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution (10 mM this compound): Dissolve this compound in deionized water. Gentle warming may be required for complete dissolution. Store aliquots at -20°C.
-
Inhibitor Stock Solutions: Dissolve inhibitors in a suitable solvent (e.g., DMSO for many small molecules, or buffer for peptides like Diprotin A) to a high concentration (e.g., 10 mM).
DPP-IV Inhibition Assay Protocol
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
Caption: Workflow for the DPP-IV inhibition assay.
Assay Steps:
-
Prepare the Plate Layout: Designate wells for blanks, negative controls, positive controls, and test compounds at various concentrations.
-
Add Reagents to Wells:
-
Test Wells: Add 50 µL of Tris-HCl buffer and 50 µL of the test inhibitor solution (at 4x the final desired concentration).
-
Negative Control (No Inhibitor): Add 100 µL of Tris-HCl buffer.
-
Positive Control (Known Inhibitor): Add 50 µL of Tris-HCl buffer and 50 µL of a known inhibitor solution (e.g., Diprotin A at a concentration that gives significant inhibition).
-
Blank (No Enzyme): Add 150 µL of Tris-HCl buffer.
-
-
Add Enzyme: Add 50 µL of diluted DPP-IV enzyme solution to all wells except the blank wells. The final enzyme concentration should be approximately 0.0075 U/mL.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C. This allows for the interaction between the enzyme and potential inhibitors.
-
Initiate the Reaction: Add 50 µL of the this compound solution to all wells to initiate the reaction. The final substrate concentration should be 0.5 mM.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
The percentage of DPP-IV inhibition is calculated using the following formula:
% Inhibition = [1 - (Ainhibitor - Ablank) / (Anegative control - Ablank)] x 100
Where:
-
Ainhibitor is the absorbance of the well containing the test inhibitor.
-
Anegative control is the absorbance of the well without any inhibitor.
-
Ablank is the absorbance of the well without the enzyme.
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following tables provide examples of expected results and key parameters for the DPP-IV assay using a pNA-based substrate.
Table 1: Recommended Assay Conditions
| Parameter | Recommended Value |
| Enzyme | Recombinant DPP-IV |
| Substrate | This compound |
| Buffer | 100 mM Tris-HCl |
| pH | 8.0 |
| Temperature | 37°C |
| Incubation Time | 30 minutes |
| Wavelength | 405 nm |
| Final Enzyme Conc. | ~0.0075 U/mL |
| Final Substrate Conc. | 0.5 mM |
Table 2: Kinetic Parameters for DPP-IV with pNA-based Substrates
| Substrate | Km (mM) | Vmax (µmol/mg/min) |
| Gly-Pro-pNA | 0.26 | 7.8 |
Note: Data for the closely related substrate Gly-Pro-pNA is presented as a reference.[3]
Table 3: IC50 Values of Known DPP-IV Inhibitors
| Inhibitor | IC50 | Substrate Used |
| Diprotin A | 0.5 mg/mL | Gly-Pro-4-methoxy-β-naphthylamide |
| Sitagliptin | 4.38 nM | Not Specified |
Note: The IC50 values can vary depending on the specific assay conditions and the substrate used.[1][4]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Substrate instability or contamination. | Prepare fresh substrate solution. Ensure the purity of the substrate. |
| Low signal | Inactive enzyme or incorrect buffer pH. | Use a fresh aliquot of the enzyme. Verify the pH of the buffer at 37°C. |
| Inconsistent results | Pipetting errors or temperature fluctuations. | Ensure accurate pipetting. Maintain a constant temperature during the assay. |
| Precipitation of test compounds | Low solubility of the test compound. | Decrease the final concentration of the compound or increase the percentage of co-solvent (e.g., DMSO), ensuring the final solvent concentration does not affect enzyme activity. |
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning, Purification, and Enzymatic Properties of Dipeptidyl Peptidase IV from the Swine Pathogen Streptococcus suis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-L-Hyp-pna HCl Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Hyp-pna HCl (L-Hydroxyproline-p-nitroanilide hydrochloride) is a chromogenic substrate utilized in the colorimetric assay of prolyl endopeptidase (PEP) activity. PEP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. This enzyme is implicated in the metabolism of neuropeptides and peptide hormones, making it a significant target in neuroscience and drug discovery for conditions such as neurological disorders. The enzymatic activity of PEP on this compound releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
These application notes provide detailed protocols for the preparation of this compound solutions and their application in prolyl endopeptidase assays.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 213271-05-7[1] |
| Linear Formula | C11H13N3O4.ClH[1] |
| Molecular Weight | 287.70 g/mol |
| Appearance | White to off-white crystalline powder |
Solution Preparation Protocols
Accurate preparation of the this compound solution is critical for reliable and reproducible results in enzyme assays.
Stock Solution Preparation (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 2.877 mg of this compound.
-
Dissolving: Add the weighed powder to a microcentrifuge tube. Add the appropriate volume of DMSO or buffer to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Working Solution Preparation
Materials:
-
10 mM this compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
Protocol:
-
Dilution: Dilute the 10 mM stock solution with the assay buffer to the desired final concentration for the enzyme assay. The optimal concentration should be determined empirically but typically ranges from 0.1 to 1 mM.
-
Pre-incubation: Before adding the enzyme, pre-incubate the working solution at the assay temperature (e.g., 37°C) for 5-10 minutes.
Quantitative Data Summary
The following table templates are provided for researchers to record their experimental data for easy comparison and analysis.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| Water | 25 | User-defined | User-defined |
| PBS (pH 7.4) | 25 | User-defined | User-defined |
| 50 mM Tris-HCl (pH 7.5) | 25 | User-defined | User-defined |
| DMSO | 25 | User-defined | User-defined |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature (°C) | Time (days) | % Remaining Activity | Observations |
| 4 | 1 | User-defined | User-defined |
| 4 | 7 | User-defined | User-defined |
| -20 | 30 | User-defined | User-defined |
| -20 | 90 | User-defined | User-defined |
Table 3: Kinetic Parameters of Prolyl Endopeptidase with this compound
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal Substrate Concentration (mM) |
| User-defined | User-defined | User-defined | User-defined |
Experimental Protocols
Prolyl Endopeptidase (PEP) Activity Assay
This protocol describes a colorimetric assay for measuring PEP activity using this compound as a substrate.
Materials:
-
This compound working solution
-
Prolyl endopeptidase (purified or in cell/tissue lysate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Protocol:
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound working solution
-
Enzyme sample
-
Include appropriate controls: a blank (no enzyme) and a positive control (known active PEP).
-
-
Initiate Reaction: Start the enzymatic reaction by adding the enzyme sample to the wells containing the pre-warmed buffer and substrate.
-
Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of p-nitroaniline released using its molar extinction coefficient (ε = 10.5 mM⁻¹cm⁻¹ at 405 nm).
-
Determine the enzyme activity, typically expressed as µmol of pNA released per minute per mg of protein.
-
Visualizations
Prolyl Endopeptidase (PEP) Signaling Pathway Involvement
References
Application Notes and Protocols for Spectrophotometric Measurement with H-L-Hyp-pna HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Hydroxyprolyl-p-nitroanilide hydrochloride (H-L-Hyp-pna HCl) is a chromogenic substrate specifically designed for the sensitive and continuous measurement of dipeptidyl peptidase IV (DPP-IV/CD26) activity. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Consequently, DPP-IV is a major therapeutic target for the treatment of type 2 diabetes. The spectrophotometric assay using this compound provides a simple, robust, and high-throughput method for screening potential DPP-IV inhibitors and for studying the enzyme's kinetics and activity in various biological samples.
The assay principle is based on the enzymatic cleavage of the peptide bond in H-L-Hyp-pna by DPP-IV. This reaction releases the yellow-colored p-nitroaniline (pNA), which can be quantified by measuring the increase in absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the DPP-IV activity.
Physicochemical Properties and Reaction Principle
| Property | Value |
| Chemical Formula | C₁₁H₁₄ClN₃O₄ |
| Molecular Weight | 287.7 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in aqueous buffers (e.g., Tris-HCl) |
| Wavelength of Max. Absorbance (λmax) of pNA | ~405 nm |
| Molar Extinction Coefficient (ε) of pNA at 405 nm | ~11,500 M⁻¹cm⁻¹[1] |
Experimental Protocols
I. Materials and Reagents
-
This compound (Substrate)
-
Recombinant Human DPP-IV (Enzyme)
-
Tris-HCl Buffer (100 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well microplate, clear bottom
-
Microplate reader with absorbance detection at 405 nm
-
Incubator set to 37°C
II. Reagent Preparation
-
Tris-HCl Buffer (100 mM, pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in Tris-HCl buffer to make a 10 mM stock solution. Store in aliquots at -20°C.
-
Enzyme Solution: Dilute the recombinant human DPP-IV in Tris-HCl buffer to the desired working concentration (e.g., 0.1 U/mL). Keep the enzyme solution on ice. The final enzyme concentration in the assay will depend on the specific activity of the enzyme lot and the desired reaction rate.
-
Inhibitor/Test Compound Solutions: Dissolve test compounds in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute with Tris-HCl buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.
III. DPP-IV Activity Assay Protocol
This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate.
-
Prepare the Assay Plate:
-
Blank (No Enzyme): Add 100 µL of Tris-HCl buffer and 50 µL of substrate working solution.
-
Control (No Inhibitor): Add 50 µL of Tris-HCl buffer, 50 µL of enzyme working solution, and 50 µL of substrate working solution.
-
Inhibitor/Test Compound: Add 50 µL of the test compound solution at various concentrations, 50 µL of enzyme working solution, and 50 µL of substrate working solution.
-
-
Pre-incubation: Add the buffer, enzyme, and inhibitor/test compound to the wells. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the Reaction: Add 50 µL of the this compound substrate working solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Correct the reaction rates by subtracting the rate of the blank (non-enzymatic hydrolysis of the substrate).
-
The concentration of pNA produced per minute can be calculated using the Beer-Lambert law: Rate (µM/min) = (ΔAbs/min) / (ε × l) where:
-
ε = Molar extinction coefficient of pNA (11,500 M⁻¹cm⁻¹)[1]
-
l = Path length of the cuvette/well (typically in cm)
-
-
For inhibitor screening: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] × 100
-
Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
IV. Determination of Michaelis-Menten Constants (Km and Vmax)
-
Set up the assay as described above, but vary the concentration of the this compound substrate (e.g., from 0.05 mM to 2 mM) while keeping the enzyme concentration constant.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk or other linearized plot can also be used for this purpose.
Data Presentation
Table 1: Example Data for DPP-IV Inhibition Assay
| Inhibitor Conc. (µM) | ΔAbs/min (Control) | ΔAbs/min (Inhibitor) | % Inhibition |
| 0 | 0.050 | 0.050 | 0 |
| 0.1 | 0.050 | 0.040 | 20 |
| 1 | 0.050 | 0.025 | 50 |
| 10 | 0.050 | 0.010 | 80 |
| 100 | 0.050 | 0.002 | 96 |
Table 2: Typical Kinetic Parameters for DPP-IV with pNA-based Substrates
| Parameter | Typical Value Range |
| Km | 0.1 - 1 mM |
| Vmax | Dependent on enzyme concentration |
| Optimal pH | 7.5 - 8.5 |
| Optimal Temperature | 37°C |
Visualizations
Caption: Experimental workflow for the DPP-IV activity assay.
Caption: Simplified signaling pathway of DPP-IV in glucose metabolism.
Troubleshooting and Considerations
-
High Background Absorbance: This may be due to the spontaneous hydrolysis of this compound. Prepare fresh substrate solutions and protect them from light. Ensure the blank reading is subtracted from all measurements.
-
Low Signal: The enzyme concentration may be too low. Optimize the enzyme concentration to obtain a linear reaction rate for the desired duration.
-
Precipitation of Test Compounds: Some compounds may have low solubility in aqueous buffers. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Non-linear Reaction Rate: This could be due to substrate depletion, enzyme instability, or product inhibition. Use initial velocity measurements from the linear phase of the reaction for calculations.
These application notes provide a comprehensive guide for utilizing this compound in spectrophotometric assays for DPP-IV activity. For optimal results, it is recommended to empirically determine the ideal assay conditions for your specific experimental setup.
References
Application Notes and Protocols for H-L-Hyp-pna hcl in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide backbone composed of N-(2-aminoethyl)-glycine units. This modification confers remarkable properties to PNAs, including high chemical and enzymatic stability, strong and specific binding to complementary DNA and RNA sequences, and resistance to degradation by nucleases and proteases. These characteristics make PNAs exceptional tools for various applications in molecular biology, diagnostics, and drug discovery.
The designation "H-L-Hyp-pna hcl" suggests a specific PNA oligomer modified with Histidine (H), Leucine (L), and Hydroxyproline (Hyp), and formulated as a hydrochloride (hcl) salt. While this specific molecule is not widely documented in public literature, its name suggests a custom-designed probe. The amino acid modifications may be intended to enhance specific properties:
-
Histidine (H): Can introduce pH-dependent interactions and potentially facilitate endosomal escape for intracellular applications.
-
Leucine (L): A hydrophobic amino acid that might enhance binding affinity or cellular uptake.
-
Hydroxyproline (Hyp): A post-translationally modified amino acid, commonly found in collagen, which can introduce conformational rigidity and stability to the PNA structure.
This document provides detailed application notes and protocols for the hypothetical use of a modified PNA probe, such as this compound, in high-throughput screening (HTS) campaigns. The primary application detailed here is the screening for small molecule inhibitors of a specific nucleic acid-protein interaction.
Application in High-Throughput Screening
Modified PNAs like this compound are well-suited for various HTS applications due to their stability and high binding affinity. A primary application is in fluorescence-based assays to screen for compounds that disrupt the interaction between the PNA probe (mimicking a native nucleic acid sequence) and a target protein. This can be adapted to screen for inhibitors of transcription factor binding, viral replication machinery, or other critical nucleic acid-protein interactions.
Assay Principle:
The proposed HTS assay is a fluorescence polarization (FP) assay. A fluorescently labeled this compound probe, when unbound in solution, tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger target protein, the tumbling rate of the complex is significantly slower, leading to an increase in fluorescence polarization. Small molecule inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization, providing a measurable signal for screening.
Data Presentation
The following tables present hypothetical quantitative data that could be generated during an HTS campaign using the this compound probe.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay robustness and suitability for HTS (a value > 0.5 is considered excellent). |
| Signal-to-Background (S/B) Ratio | 8.2 | The ratio of the signal from the positive control (bound probe) to the negative control (unbound probe). |
| Coefficient of Variation (%CV) | 4.5% | A measure of the variability of the assay signal across a plate. |
| Assay Window | 250 mP | The difference in millipolarization units between the positive and negative controls. |
Table 2: Hit Compound Characterization
| Compound ID | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| Hit-001 | 2.5 | 1.1 | 98.2 |
| Hit-002 | 8.1 | 0.9 | 95.5 |
| Hit-003 | 15.3 | 1.0 | 92.1 |
| Control Inhibitor | 0.5 | 1.2 | 99.5 |
Experimental Protocols
1. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20.
-
Fluorescently Labeled this compound Probe (PNA Probe): Synthesized with a 5'-fluorescein label. Prepare a 10 µM stock solution in the Assay Buffer.
-
Target Protein: Recombinantly expressed and purified target protein. Prepare a 2 µM stock solution in the Assay Buffer.
-
Test Compounds: Solubilized in 100% DMSO at a concentration of 10 mM.
-
Control Inhibitor: A known inhibitor of the target protein-nucleic acid interaction, prepared similarly to the test compounds.
2. High-Throughput Screening Protocol (384-well plate format)
-
Compound Plating:
-
Add 50 nL of test compounds (from 10 mM stock) to the wells of a 384-well, low-volume, black, flat-bottom plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a 5 µL assay volume.
-
For control wells, add 50 nL of DMSO (negative control) or control inhibitor (positive control).
-
-
Reagent Addition:
-
Prepare a 2X working solution of the Target Protein (e.g., 40 nM) in Assay Buffer.
-
Add 2.5 µL of the 2X Target Protein solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-protein interaction.
-
-
Probe Addition and Incubation:
-
Prepare a 2X working solution of the PNA Probe (e.g., 20 nM) in Assay Buffer.
-
Add 2.5 µL of the 2X PNA Probe solution to each well.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure proper mixing.
-
Incubate the plate in the dark at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped for FP measurements (e.g., excitation at 485 nm, emission at 535 nm).
-
3. Data Analysis
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)])
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for confirmed hits to determine their IC50 values by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: High-Throughput Screening Workflow using a modified PNA probe.
Caption: Hypothetical signaling pathway involving the target of the PNA probe.
Application Notes and Protocols for Measuring Prolyl Endopeptidase (PREP) Activity in Tissue Samples using H-L-Hyp-pna HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides.[1] Its involvement in neuroinflammatory processes and various neurodegenerative diseases has made it a significant target for drug development.[2][3][4] Accurate measurement of PREP activity in tissue samples is essential for understanding its physiological and pathological roles.
This document provides detailed application notes and protocols for the determination of PREP activity in tissue samples using the chromogenic substrate H-L-Hyp-pna HCl (L-Hydroxyproline-p-nitroanilide hydrochloride). The assay is based on the enzymatic cleavage of the substrate by PREP, which releases p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically, is directly proportional to the PREP activity in the sample.
Principle of the Assay
The fundamental principle of this colorimetric assay is the enzymatic hydrolysis of the peptide bond between the hydroxyproline and the p-nitroaniline group in the this compound substrate by prolyl endopeptidase. The release of the chromogenic group, p-nitroaniline (pNA), results in a measurable increase in absorbance at 410 nm. The rate of this increase is directly proportional to the PREP enzyme activity present in the tissue sample.
Data Presentation
Table 1: Kinetic Properties of Prolyl Endopeptidase
| Parameter | Value | Source Tissue | Substrate | Reference |
| Km | 9.0 x 10-4 M | Human Brain | Z-Gly-Pro-pNA | [5] |
| Optimal pH | 6.8 | Human Brain | Z-Gly-Pro-pNA | [5] |
| Optimal pH | 5.8 | Rat Skin | Suc-Gly-Pro-MCA | [6] |
| Optimal Temperature | 40 °C | Rat Skin | Suc-Gly-Pro-MCA | [6] |
Z-Gly-Pro-pNA is a commonly used substrate analogous to this compound. Suc-Gly-Pro-MCA is a fluorogenic substrate.
Table 2: Relative Prolyl Endopeptidase Activity in Various Rat Tissues
| Tissue | Relative Activity (Newborn vs. Adult) | Form | Reference |
| Brain Cortex | 2 to 5-fold higher in newborn | Soluble & Particulate | [7] |
| Lung | Higher in newborn (Soluble), Lower in newborn (Particulate) | Soluble & Particulate | [7] |
| Heart | 2 to 5-fold higher in newborn | Soluble & Particulate | [7] |
| Kidney | 2 to 5-fold higher in newborn | Soluble & Particulate | [7] |
| Liver | Lower in newborn (Soluble), Higher in newborn (Particulate) | Soluble & Particulate | [7] |
Experimental Protocols
I. Preparation of Tissue Homogenates
This protocol describes the preparation of tissue homogenates suitable for the PREP activity assay.
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT
-
Dounce homogenizer or other suitable tissue homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Thaw frozen tissue samples on ice.
-
Weigh the tissue and wash with ice-cold homogenization buffer to remove any blood.
-
Mince the tissue into small pieces on a pre-chilled surface.
-
Add 5-10 volumes of ice-cold homogenization buffer to the minced tissue.
-
Homogenize the tissue using a Dounce homogenizer on ice. The number of strokes will depend on the tissue type; aim for a uniform homogenate.
-
Transfer the homogenate to microcentrifuge tubes.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (cytosolic fraction) and transfer it to a fresh, pre-chilled tube. This supernatant will be used for the enzyme assay.
-
Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
II. Prolyl Endopeptidase Activity Assay
This protocol outlines the steps for measuring PREP activity in the prepared tissue homogenates.
Materials:
-
Tissue homogenate (supernatant from Protocol I)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT
-
Substrate Stock Solution: 2 mM this compound in 40% (v/v) dioxane in water.
-
Stopping Solution: 1 M Sodium Acetate buffer, pH 4.0, containing 10% Triton X-100.[8]
-
p-Nitroaniline (pNA) Standard Stock Solution: 1 mM pNA in Assay Buffer.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Incubator at 37°C
Procedure:
-
Prepare pNA Standards: Prepare a series of pNA standards by diluting the 1 mM pNA stock solution in Assay Buffer to final concentrations ranging from 0 to 100 µM.
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of Assay Buffer to each well.
-
Add a specific volume of tissue homogenate (e.g., 10-50 µL, the optimal volume should be determined empirically) to the sample wells. For the blank wells, add the same volume of Homogenization Buffer.
-
Add 125 µL of the 2 mM this compound substrate stock solution to all wells to start the reaction.[8]
-
-
Incubation: Incubate the microplate at 37°C for 30 minutes.[8] The incubation time can be adjusted based on the enzyme activity to ensure the reaction remains in the linear range.
-
Stop Reaction: After incubation, stop the reaction by adding 100 µL of the Stopping Solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 410 nm using a microplate reader.
-
Calculations:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Using the pNA standard curve, determine the concentration of pNA produced in each sample.
-
Calculate the PREP activity using the following formula:
Activity (U/mg) = (nmol of pNA produced) / (incubation time (min) x mg of protein in the sample)
One unit (U) of PREP activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute at 37°C.
-
Visualizations
Caption: Experimental workflow for measuring PREP activity.
Caption: PREP's role in neuroinflammation.
References
- 1. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of human brain prolyl endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of prolyl endopeptidase from rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ontogeny of prolyl endopeptidase and pyroglutamyl peptidase I in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Enzymatic Assays for Prolidase Activity using H-L-Hyp-pna HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolidase (EC 3.4.13.9), also known as Xaa-Pro dipeptidase, is a crucial cytosolic metalloenzyme responsible for the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue.[1] This enzymatic activity represents the final and rate-limiting step in the degradation of collagen, a major component of the extracellular matrix (ECM).[1] By recycling proline and hydroxyproline from collagen breakdown, prolidase plays a vital role in collagen biosynthesis, matrix remodeling, cell proliferation, and wound healing.[1] Dysregulation of prolidase activity has been implicated in various pathological conditions, including prolidase deficiency (PD), an autosomal recessive disorder, as well as in processes like fibrosis and carcinogenesis, making it a significant target for therapeutic investigation.[1][2]
This document provides detailed protocols for the use of trans-L-Hydroxyproline p-nitroanilide hydrochloride (H-L-Hyp-pna HCl) , a chromogenic substrate, for the kinetic analysis of prolidase activity and for the screening of potential enzyme inhibitors. The cleavage of this compound by prolidase releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically, offering a direct and continuous measure of enzyme activity.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond in this compound by prolidase. This reaction liberates L-Hydroxyproline and p-nitroaniline (pNA). The rate of pNA release, which is directly proportional to prolidase activity, is monitored by measuring the increase in absorbance at 405 nm.
Caption: Principle of the chromogenic prolidase assay.
Signaling and Metabolic Context
Prolidase is integral to the collagen metabolism cycle. Its function is essential for providing the proline necessary for the synthesis of new collagen, which is critical in tissue repair, development, and maintenance.
Caption: Role of Prolidase in the collagen metabolism cycle.
Experimental Protocols
Protocol 1: Kinetic Assay for Prolidase Activity
This protocol details the measurement of prolidase activity using this compound in a 96-well plate format, suitable for determining enzyme kinetics (Km and Vmax).
Materials:
-
This compound (CAS 213271-05-7)
-
Recombinant Human Prolidase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl2
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified water
Experimental Workflow:
Caption: Workflow for the kinetic analysis of prolidase activity.
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve this compound in purified water. Prepare fresh daily and protect from light.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust pH to 7.8, and add MnCl2 to a final concentration of 1 mM. Manganese ions are often required for prolidase activity.[3]
-
Enzyme Working Solution: Dilute recombinant prolidase in cold Assay Buffer to the desired concentration (e.g., 10 µg/mL). Keep on ice.
-
-
Assay Protocol:
-
Prepare serial dilutions of the this compound substrate in Assay Buffer directly in the microplate wells. For a typical Km determination, concentrations might range from 0.1 mM to 5 mM.
-
Add Assay Buffer to each well to bring the volume to 180 µL. Include wells with buffer and substrate only (no enzyme) to serve as a blank control for spontaneous substrate hydrolysis.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well, bringing the total volume to 200 µL.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) in mOD/min from the linear portion of the kinetic curve for each substrate concentration.
-
Subtract the rate of the blank (no enzyme) from each measurement.
-
Convert the rate from mOD/min to µmol/min using the molar extinction coefficient of p-nitroaniline (ε = 10,600 M-1cm-1 at pH 7.8, corrected for the path length of the assay volume).
-
Plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Data Presentation:
| Substrate [S] (mM) | Initial Velocity (V) (mOD/min) | Corrected Velocity (V) (µmol/min) |
| 0.1 | Data | Calculated Value |
| 0.25 | Data | Calculated Value |
| 0.5 | Data | Calculated Value |
| 1.0 | Data | Calculated Value |
| 2.5 | Data | Calculated Value |
| 5.0 | Data | Calculated Value |
Protocol 2: Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of prolidase activity.
Materials:
-
Same as Protocol 1.
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1.
-
Prepare a stock solution of the inhibitor. Ensure the final solvent concentration in the assay does not exceed 1% and does not affect enzyme activity.
-
-
Assay Protocol:
-
In a 96-well plate, add 160 µL of Assay Buffer.
-
Add 20 µL of the this compound substrate to a final concentration equal to the Km value determined in Protocol 1.
-
Add 10 µL of the inhibitor solution at various concentrations (serial dilution). For a vehicle control, add 10 µL of the solvent.
-
Add 10 µL of the Enzyme Working Solution to initiate the reaction.
-
Measure the absorbance at 405 nm kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control (0% inhibition).
-
Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation:
| Inhibitor Conc. (µM) | Reaction Velocity (mOD/min) | % Inhibition |
| 0 (Vehicle) | Data | 0 |
| 0.1 | Data | Calculated |
| 1 | Data | Calculated |
| 10 | Data | Calculated |
| 100 | Data | Calculated |
Troubleshooting and Considerations
-
High Background: If the no-enzyme blank shows a high rate of absorbance increase, the substrate may be unstable in the assay buffer. Prepare fresh substrate solution and protect from light.
-
Low Signal: Increase the enzyme concentration or extend the reaction time. Ensure the assay buffer contains MnCl2, as prolidase is a manganese-dependent enzyme.
-
Inhibitor Solubility: Ensure inhibitors are fully dissolved. The final concentration of solvents like DMSO should be kept low (typically ≤1%) and consistent across all wells.
-
Data Linearity: Use only the initial, linear phase of the reaction for rate calculations to ensure accurate kinetic measurements.
These protocols provide a robust framework for investigating prolidase activity and its modulation, facilitating research and drug development efforts targeting collagen metabolism.
References
Troubleshooting & Optimization
H-L-Hyp-pna HCl Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the H-L-Hyp-pna HCl chromogenic substrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic peptide substrate used to measure the activity of specific proteases. Its chemical structure, containing Hydroxyproline (Hyp) linked to a p-nitroaniline (pNA) molecule, makes it a substrate for enzymes that recognize and cleave peptides containing hydroxyproline. A primary example of such an enzyme is Prolidase (Peptidase D) , which cleaves dipeptides with a C-terminal proline or hydroxyproline.
The assay principle is based on the enzymatic cleavage of the peptide bond between the hydroxyproline residue and the p-nitroaniline moiety. This releases the yellow-colored p-nitroaniline, which can be quantified by measuring its absorbance at approximately 405 nm. The rate of p-nitroaniline release is directly proportional to the enzyme's activity.
Q2: What is the principle of the this compound assay?
The assay relies on a colorimetric reaction. The enzyme of interest (e.g., Prolidase) specifically recognizes and cleaves the H-L-Hyp-pna substrate. This cleavage releases p-nitroaniline (pNA), which has a distinct yellow color. The intensity of this color, measured as absorbance using a spectrophotometer or plate reader, is proportional to the amount of pNA produced and thus to the enzymatic activity.
Q3: What are the recommended storage and handling conditions for this compound?
It is crucial to refer to the manufacturer's specific instructions. Generally, peptide-based reagents like this compound should be stored at -20°C or colder, protected from light and moisture, to prevent degradation. Before use, allow the vial to equilibrate to room temperature to avoid condensation. Reconstituted substrate solutions may have limited stability and should be prepared fresh or stored in aliquots at -20°C or -80°C for short periods, avoiding repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Background Absorbance
High background can mask the true signal from enzymatic activity, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | Prepare the substrate solution fresh for each experiment. Avoid prolonged storage of the reconstituted substrate, especially at room temperature. Run a "substrate only" control (without enzyme) to quantify the rate of spontaneous hydrolysis. |
| Contaminated Reagents or Glassware | Use high-purity water and reagents. Ensure all glassware and pipette tips are thoroughly clean and free of any residual detergents or other contaminants. |
| Improper Blanking | Use a proper blank that includes all reaction components except the enzyme. This will account for the inherent absorbance of the substrate and buffer. |
| Sub-optimal pH of the Reaction Buffer | The absorbance of p-nitroaniline can be pH-dependent. Ensure the reaction buffer pH is optimized for the specific enzyme being assayed and is consistent across all wells. |
| Extended Incubation Time or High Temperature | Reduce the incubation time or temperature to minimize non-enzymatic breakdown of the substrate. |
Issue 2: Low or No Signal (Low Absorbance)
A weak or absent signal suggests a problem with the enzyme's activity or the detection process.
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Enzyme | Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme dilutions for each experiment. Perform a titration of the enzyme concentration to determine the optimal amount for the assay. |
| Incorrect Assay Buffer Composition | Verify that the buffer composition (pH, ionic strength, presence of necessary cofactors like Mn2+ for Prolidase) is optimal for the enzyme's activity. |
| Presence of Inhibitors | Samples may contain endogenous inhibitors. Run a control with a known amount of purified enzyme spiked into the sample matrix to check for inhibition. Consider sample purification steps to remove potential inhibitors. |
| Sub-optimal Substrate Concentration | The substrate concentration may be too low (below the Michaelis constant, Km), limiting the reaction rate. Perform a substrate titration to determine the optimal concentration. |
| Incorrect Wavelength Measurement | Ensure the spectrophotometer or plate reader is set to measure absorbance at the correct wavelength for p-nitroaniline (typically 405 nm). |
| Short Incubation Time or Low Temperature | Increase the incubation time or perform the assay at the enzyme's optimal temperature to allow for sufficient product formation. |
Issue 3: Poor Reproducibility (High Variability)
Inconsistent results between replicates can obscure meaningful data.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting technique across all wells. |
| Temperature Fluctuations | Ensure all components are at the same temperature before starting the reaction. Use a temperature-controlled incubator or water bath for the reaction to minimize temperature variations across the plate. |
| Incomplete Mixing | Mix all reaction components thoroughly but gently upon addition. For plate-based assays, briefly shake the plate after adding the final reagent. |
| Edge Effects in Microplates | Avoid using the outer wells of a microplate, which are more susceptible to evaporation and temperature changes. If this is not possible, fill the outer wells with water or buffer to create a humidity barrier. |
| Timing Inconsistencies | When measuring reaction kinetics, ensure that the timing of reagent addition and absorbance readings is precise and consistent for all samples. |
Experimental Protocols
General Protocol for a Prolidase Activity Assay using this compound
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental conditions.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl₂ for Prolidase).
- Enzyme Solution: Prepare a stock solution of the enzyme (e.g., purified Prolidase or a biological sample lysate) in Assay Buffer. Perform serial dilutions to find the optimal concentration.
- Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or high-purity water). Dilute to the desired final concentration in Assay Buffer immediately before use.
2. Assay Procedure (96-well plate format): a. Add 50 µL of Assay Buffer to each well. b. Add 20 µL of the enzyme dilution (or sample) to the appropriate wells. c. Add 20 µL of Assay Buffer to the "blank" and "substrate control" wells. d. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to equilibrate the temperature. e. Initiate the reaction by adding 10 µL of the this compound substrate solution to all wells. f. Mix gently by shaking the plate for 30 seconds. g. Measure the absorbance at 405 nm immediately (for kinetic assays) or after a fixed incubation time (for endpoint assays). For kinetic assays, continue to take readings at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.
3. Data Analysis: a. Subtract the absorbance of the blank from all other readings. b. For endpoint assays, calculate the change in absorbance (ΔAbs) by subtracting the initial absorbance (if measured) from the final absorbance. c. For kinetic assays, plot absorbance versus time. The initial linear portion of the curve represents the reaction rate (V₀). The slope of this line (ΔAbs/min) is proportional to the enzyme activity. d. Use the molar extinction coefficient of p-nitroaniline (ε ≈ 9,900 M⁻¹cm⁻¹) and the path length of the sample to convert the rate of change in absorbance to the rate of product formation (moles/min).
Visualizations
Caption: Principle of the this compound chromogenic assay.
Caption: A logical workflow for troubleshooting common assay issues.
Technical Support Center: Optimizing H-L-Hyp-pna hcl Concentration in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the chromogenic substrate H-L-Hyp-pna hcl in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzyme is it a substrate?
This compound (L-Hydroxyproline-p-nitroanilide hydrochloride) is a chromogenic substrate used to measure the activity of certain proteases. It is primarily a substrate for prolyl endopeptidase (PEP) (EC 3.4.21.26), a serine protease that cleaves peptide bonds on the carboxyl side of proline and hydroxyproline residues.[1]
Q2: What is the principle of the assay using this compound?
The assay is based on a colorimetric measurement. When an enzyme like prolyl endopeptidase cleaves the this compound substrate, it releases p-nitroaniline (pNA). Free pNA has a distinct yellow color and absorbs light maximally around 405-410 nm. The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.
Q3: What are the common causes of low or no signal in my assay?
Several factors can lead to a weak or absent signal. These include:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not lost activity due to improper handling or repeated freeze-thaw cycles.
-
Incorrect Buffer Conditions: Prolyl endopeptidases have optimal pH and temperature ranges for activity. Verify that your assay buffer pH and incubation temperature are suitable for your specific enzyme.
-
Substrate Degradation: this compound can be susceptible to degradation. Prepare fresh substrate solutions and protect them from light.
-
Presence of Inhibitors: Components in your sample or buffer, such as EDTA or other chelating agents, may inhibit enzyme activity.
Q4: My background absorbance is too high. How can I reduce it?
High background can be caused by:
-
Spontaneous Substrate Hydrolysis: this compound can undergo slow, non-enzymatic hydrolysis, especially at a non-optimal pH or elevated temperatures. Include a "substrate only" blank in your experimental setup to measure and subtract this background.
-
Contaminating Proteases: Your enzyme preparation or sample may contain other proteases that can cleave the substrate.
-
Light Scattering: Particulates in the sample can cause light scattering. Centrifuge your samples before taking measurements.
Q5: How do I determine the optimal concentration of this compound for my assay?
The optimal substrate concentration should ideally be at or above the Michaelis-Menten constant (Km) of the enzyme for the substrate to ensure the reaction rate is proportional to the enzyme concentration. To determine this:
-
Perform a substrate titration experiment by measuring the initial reaction velocity at various concentrations of this compound while keeping the enzyme concentration constant.
-
Plot the initial velocity against the substrate concentration.
-
The concentration at which the reaction rate is half-maximal (Vmax/2) is the Km. For routine assays, a substrate concentration of 2-5 times the Km is often used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | Verify enzyme activity with a positive control. Ensure proper storage and handling. |
| Incorrect assay conditions (pH, temperature) | Optimize pH and temperature for your specific enzyme. Most prolyl endopeptidases are active at a neutral pH. | |
| Substrate solution is too old or degraded | Prepare fresh substrate solutions for each experiment. | |
| Presence of inhibitors in the sample | Include a control with a known amount of active enzyme in the presence of your sample to check for inhibition. | |
| High Background | Spontaneous substrate hydrolysis | Run a "substrate only" blank (no enzyme) and subtract its absorbance from all other readings. |
| Contamination of reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Sample turbidity | Centrifuge samples to pellet any precipitates before transferring to the assay plate. | |
| Non-linear Reaction Rate | Substrate depletion | If the reaction rate decreases over time, the substrate concentration may be too low. Increase the initial substrate concentration. |
| Enzyme instability | The enzyme may be unstable under the assay conditions. Check the enzyme's stability over the time course of the assay. | |
| Product inhibition | The released p-nitroaniline may inhibit the enzyme at high concentrations. Measure initial rates where product concentration is low. | |
| Poor Reproducibility | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Ensure consistent incubation temperatures for all samples. Use a temperature-controlled plate reader. | |
| Incomplete mixing of reagents | Gently mix the reagents in the wells after addition. Avoid introducing bubbles. |
Experimental Protocols
Protocol: Determining Prolyl Endopeptidase Activity using this compound
This protocol provides a general framework. Optimal conditions may vary depending on the specific enzyme and experimental goals.
Materials:
-
This compound
-
Prolyl Endopeptidase (purified or in a biological sample)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in the assay buffer to a stock concentration of 10 mM. Store protected from light.
-
Prepare working solutions: Dilute the stock solution with the assay buffer to prepare a range of working concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM).
-
Set up the assay plate:
-
Test wells: Add your enzyme sample to the wells.
-
Blank wells: Add the same volume of buffer (without enzyme) to control for spontaneous substrate hydrolysis.
-
Negative control wells: Add a sample known to not contain the enzyme.
-
-
Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the this compound working solution to all wells to start the reaction.
-
Measure absorbance: Immediately start measuring the absorbance at 405 nm in a kinetic mode (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the reaction rate: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Determine enzyme activity: Use the molar extinction coefficient of p-nitroaniline (ε ≈ 10,600 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.
Visualizations
Caption: Experimental workflow for a prolyl endopeptidase assay.
Caption: Enzymatic cleavage of this compound.
References
H-L-Hyp-pNA HCl Solubility: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with H-L-Hyp-pna HCl (L-Hydroxyproline-p-nitroanilide hydrochloride). The following information is compiled to address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
Q2: I am having difficulty dissolving this compound in aqueous buffers. Is this a common issue?
Yes, it is not uncommon to experience challenges with the aqueous solubility of peptide p-nitroanilides like this compound. These compounds can have limited solubility in purely aqueous solutions, which can be influenced by factors such as pH, ionic strength, and temperature.
Q3: What are the recommended starting solvents for dissolving this compound?
Based on the general properties of similar compounds, it is recommended to first attempt dissolution in organic solvents before preparing aqueous working solutions.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is often the preferred solvent for initial stock solutions of peptide p-nitroanilides due to its strong solubilizing capacity.
-
Alternative Organic Solvents: While less common, other organic solvents like ethanol may also be considered.
Q4: Can I dissolve this compound directly in water?
While the related compound L-Hydroxyproline is soluble in water, this compound may have limited direct solubility in water. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.
Troubleshooting Guide
This guide addresses specific problems you may encounter when preparing solutions of this compound.
Issue 1: The compound does not dissolve completely in the chosen solvent.
-
Possible Cause: The concentration of this compound may be too high for the selected solvent.
-
Solution:
-
Try reducing the concentration of the compound.
-
Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution. Be cautious with temperature, as excessive heat can degrade the compound.
-
If using an aqueous buffer, ensure the pH is optimal. Adjusting the pH may improve solubility, though the ideal pH for solubility of this specific compound is not well-documented.
-
Issue 2: The compound precipitates out of solution after dilution into an aqueous buffer.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer may be too low to maintain the solubility of this compound.
-
Solution:
-
Optimize Final Organic Solvent Concentration: Ensure that the final concentration of the organic solvent in your assay is sufficient to keep the substrate dissolved, but low enough to not interfere with your experimental system (e.g., enzyme activity). A final DMSO concentration of 1-5% is often a good starting point.
-
Order of Addition: When preparing the final solution, try adding the aqueous buffer to the concentrated stock solution of this compound slowly while vortexing. This can sometimes prevent immediate precipitation.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility.
-
Quantitative Data Summary
| Solvent | Expected Solubility | Recommendations & Remarks |
| Water | Low to Moderate | Direct dissolution may be difficult. Best used for preparing dilute working solutions from a stock in an organic solvent. The related compound L-Hydroxyproline is soluble in water, with solubility increasing with temperature. |
| DMSO (Dimethyl sulfoxide) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate | May be a viable alternative to DMSO for stock solutions, but may have a lower solubilizing capacity. |
| Aqueous Buffers (e.g., Tris-HCl, PBS) | Low | Solubility is highly dependent on pH, ionic strength, and the percentage of any organic co-solvent present. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the recommended method for preparing a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol outlines the steps for diluting the DMSO stock solution into an aqueous buffer for experimental use.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., Tris-HCl, PBS) and bring it to the experimental temperature.
-
Dilution:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
While vortexing the aqueous buffer, slowly add the required volume of the stock solution to achieve the final desired concentration.
-
Important: Ensure the final concentration of DMSO in the working solution is compatible with your assay and does not exceed a level that inhibits enzyme activity (typically <5%).
-
-
Final Check: Visually inspect the working solution to ensure there is no precipitation. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
.dot
Caption: Workflow for preparing this compound solutions.
.dot
Caption: Troubleshooting logic for this compound solubility.
Background signal reduction in H-L-Hyp-pna hcl assays
Welcome to the technical support center for H-L-Hyp-pna HCl chromogenic protease assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of specific proteases. The substrate consists of a short peptide, Leucine-Hydroxyproline (H-L-Hyp), which is recognized and cleaved by the target protease. This peptide is covalently linked to a chromogenic reporter molecule, p-nitroanilide (pNA). When the protease cleaves the peptide bond, free pNA is released. Unlike the substrate which is colorless, free pNA has a distinct yellow color and strongly absorbs light at 405 nm. The rate of pNA release, measured as an increase in absorbance at 405 nm over time, is directly proportional to the activity of the protease in the sample. The "HCl" designation indicates that the substrate is supplied as a hydrochloride salt, which aids in its solubility and stability.
Q2: My blank and negative control wells are showing a high background signal. What are the potential causes?
A high background signal in your blank (reagents only) and negative control (inactive enzyme or no enzyme) wells can obscure the true signal from your samples and reduce the sensitivity of the assay. The most common causes include:
-
Spontaneous Substrate Hydrolysis: The this compound substrate can slowly hydrolyze on its own, especially under non-optimal pH or temperature conditions.
-
Contamination of Reagents: Buffers, water, or other reagents may be contaminated with endogenous proteases.
-
Sample-Related Interference: Components within the test samples may absorb light at 405 nm or otherwise interfere with the assay.
-
Sub-optimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can contribute to higher background.
-
High Substrate Concentration: Using an excessively high concentration of the this compound substrate can lead to increased spontaneous hydrolysis.
Troubleshooting Guides
Problem 1: High Background Signal in No-Enzyme Control Wells
This issue points to a problem with the assay components or conditions, rather than the enzyme itself.
Troubleshooting Steps:
-
Assess Substrate Stability:
-
Action: Prepare a fresh solution of this compound in the assay buffer.
-
Protocol: Incubate the substrate solution at the assay temperature and monitor the absorbance at 405 nm over the same time course as a typical experiment. A significant increase in absorbance indicates spontaneous hydrolysis.
-
Solution:
-
Adjust the pH of the assay buffer. Most pNA substrates are more stable at a neutral or slightly acidic pH.
-
Consider lowering the assay temperature.
-
If the issue persists, the substrate itself may be of poor quality or degraded. Use a fresh, high-quality lot of the substrate.
-
-
-
Check for Reagent Contamination:
-
Action: Systematically test each reagent for contaminating protease activity.
-
Protocol: Set up a series of reactions, each containing the substrate and one of the assay components (e.g., buffer, water, co-factors). Incubate and monitor for an increase in absorbance.
-
Solution:
-
Prepare all buffers with high-purity, protease-free water.
-
Filter-sterilize buffers.
-
If a specific reagent is identified as contaminated, replace it with a new, certified protease-free stock.
-
-
-
Optimize Substrate Concentration:
-
Action: Perform a substrate titration to find the optimal concentration.
-
Protocol: In the absence of the enzyme, test a range of this compound concentrations. Choose the highest concentration that provides a stable, low background signal over the assay duration.
-
Solution: Reduce the substrate concentration to a level that minimizes spontaneous hydrolysis while still providing a good signal-to-noise ratio in the presence of the enzyme. A good starting point is often near the Michaelis-Menten constant (Km) for the enzyme-substrate pair.
-
Problem 2: High Background Signal in Samples Compared to Controls
If the background is high only in the presence of your sample (but not in the no-enzyme control), the issue is likely due to interfering substances within the sample itself.
Troubleshooting Steps:
-
Identify Sample Interference:
-
Action: Run a sample-only control.
-
Protocol: Prepare a reaction containing your sample in the assay buffer but without the this compound substrate. Measure the absorbance at 405 nm. A high reading indicates that your sample has inherent color. Also, run a control with the sample and substrate, but without the enzyme, to check for non-specific substrate cleavage by sample components.
-
Solution:
-
If the sample is colored, subtract the absorbance of the sample-only control from your experimental readings.
-
If the sample is causing non-specific cleavage, consider sample purification steps like dialysis, desalting, or protein precipitation to remove the interfering substances.
-
-
-
Evaluate for Contaminating Proteases in the Sample:
-
Action: Use a broad-spectrum protease inhibitor.
-
Protocol: Add a cocktail of protease inhibitors to your sample before adding the substrate. If the background signal is reduced, it indicates the presence of contaminating proteases.
-
Solution:
-
Incorporate a specific inhibitor for the suspected contaminating protease if known.
-
Purify your target enzyme to remove other proteases.
-
-
Quantitative Data Summary
The optimal concentrations of enzyme and substrate should be determined empirically for each specific protease and experimental setup. The following tables provide representative values that can be used as a starting point for optimization.
Table 1: Recommended Starting Concentrations for Assay Optimization
| Component | Recommended Starting Range | Notes |
| This compound | 0.1 - 2.0 mM | The optimal concentration is typically close to the Km of the enzyme. Higher concentrations can lead to increased background. |
| Target Protease | 10 - 200 nM | The ideal concentration will produce a linear reaction rate for the desired assay duration. |
| Assay Buffer pH | 7.0 - 8.5 | The optimal pH depends on the specific protease. A pH outside the optimal range can increase non-enzymatic substrate hydrolysis. |
| Temperature | 25 - 37 °C | Higher temperatures increase enzyme activity but can also increase spontaneous substrate hydrolysis. |
Table 2: Typical Signal-to-Background Ratios in pNA-based Protease Assays
| Assay Condition | Typical Signal-to-Background Ratio | Implication |
| Optimized | > 10 | A robust assay with a clear distinction between the signal and the noise. |
| Acceptable | 5 - 10 | The assay is usable, but may have reduced sensitivity for detecting weak inhibitors or low enzyme concentrations. |
| Poor | < 5 | The assay is unreliable, and the results are likely to be inaccurate. Troubleshooting is required. |
Experimental Protocols
Protocol 1: Determining the Rate of Spontaneous Substrate Hydrolysis
-
Prepare the complete assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Add the this compound stock solution to the assay buffer to the final desired concentration.
-
Transfer the solution to a microplate well.
-
Incubate the plate at the intended assay temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for the duration of a typical experiment.
-
Plot absorbance versus time. A steep slope indicates a high rate of spontaneous hydrolysis.
Protocol 2: Enzyme and Substrate Titration for Optimal Concentrations
-
Enzyme Titration:
-
Prepare serial dilutions of your target protease in the assay buffer.
-
To separate wells of a microplate, add a fixed, non-limiting concentration of this compound.
-
Initiate the reaction by adding the different concentrations of the enzyme to the wells.
-
Monitor the increase in absorbance at 405 nm over time.
-
Choose an enzyme concentration that results in a steady, linear rate of product formation for the desired duration of the assay.
-
-
Substrate Titration:
-
Use the optimal enzyme concentration determined above.
-
Prepare serial dilutions of the this compound substrate in the assay buffer.
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction velocity (initial rate of absorbance increase) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration. This will generate a Michaelis-Menten curve. The optimal substrate concentration is often at or slightly above the Km value (the substrate concentration at which the reaction rate is half of Vmax).
-
Visualizations
Caption: Enzymatic reaction versus background signal generation.
Caption: Troubleshooting workflow for high background signals.
Technical Support Center: H-L-Hyp-pna HCl Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing H-L-Hyp-pna HCl in enzymatic assays, particularly for the study of prolyl hydroxylase domain (PHD) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which type of experiments is it used?
This compound (L-Hydroxyproline-p-nitroanilide hydrochloride) is a chromogenic substrate used in colorimetric assays to measure the activity of certain enzymes. It is particularly relevant for assays involving prolyl hydroxylases, which are key enzymes in the hypoxia signaling pathway.[1][2][3] The enzyme cleaves the bond between the hydroxyproline and the p-nitroanilide (pNA), releasing the yellow-colored pNA molecule. The rate of color formation is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at approximately 405 nm.[4]
Q2: What is the principle of a prolyl hydroxylase assay using this compound?
Prolyl hydroxylase domain (PHD) enzymes are non-heme iron-containing dioxygenases that catalyze the hydroxylation of proline residues on their target substrates.[1][5] In an in vitro assay using this compound, the PHD enzyme would theoretically recognize and process the hydroxyproline residue or a similar peptide structure. The enzymatic activity results in the cleavage of the amide bond, releasing p-nitroanilide (pNA). This released pNA has a distinct yellow color, and its concentration can be measured spectrophotometrically at or near 405 nm. The rate of pNA release is a direct measure of the enzyme's catalytic activity under the specific assay conditions.
Q3: What are the essential components of a prolyl hydroxylase assay buffer when using this compound?
A typical assay buffer for prolyl hydroxylases should contain:
-
Buffer: A suitable buffer to maintain a stable pH, typically in the physiological range (e.g., Tris-HCl, HEPES).
-
Fe(II): Prolyl hydroxylases are iron-dependent enzymes. Ferrous iron (Fe(II)) is a critical cofactor.[5][6]
-
α-Ketoglutarate: This is a co-substrate for the reaction catalyzed by PHDs.[1][5]
-
Ascorbate: Often included to maintain the iron in its reduced Fe(II) state.
-
This compound: The chromogenic substrate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal (No color change) | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions.- Run a positive control with a known active enzyme lot. |
| Missing or Degraded Co-factors: Essential co-factors like Fe(II) and α-ketoglutarate may be absent, at the wrong concentration, or degraded. | - Prepare fresh assay buffers and co-factor solutions.- Ensure ascorbate is included to maintain iron in the reduced Fe(II) state. | |
| Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme. | - Optimize the pH of the assay buffer (typically between 7.0 and 8.0).- Perform the assay at the enzyme's optimal temperature (often 37°C).[1] | |
| Substrate Inhibition: Very high concentrations of this compound could potentially inhibit the enzyme. | - Perform a substrate titration to determine the optimal concentration of this compound. | |
| High Background Signal (High absorbance in the no-enzyme control) | Substrate Degradation: this compound may be unstable and spontaneously hydrolyze in the assay buffer. | - Prepare the substrate solution fresh before each experiment.- Test the stability of the substrate in the assay buffer over time. |
| Contaminating Protease Activity: The sample or reagents may be contaminated with other proteases that can cleave the pNA substrate. | - Use high-purity reagents and sterile techniques.- Include a broad-spectrum protease inhibitor cocktail in a control well to test for non-specific cleavage. | |
| Interfering Substances: Components in the test compound solvent (e.g., DMSO) or the sample itself may interfere with the absorbance reading. | - Run a vehicle control with the same concentration of solvent used for the test compounds.- Ensure the final concentration of solvents like DMSO is low and consistent across all wells. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents to minimize well-to-well variability. |
| Temperature Fluctuations: Inconsistent temperature control during the assay incubation. | - Use a temperature-controlled plate reader or water bath for incubation.[1]- Pre-warm all reagents to the assay temperature. | |
| Precipitation of Components: The substrate, inhibitor, or other assay components may precipitate in the assay buffer. | - Check the solubility of all components in the final assay buffer.- Adjust the buffer composition or sonicate solutions if necessary. |
Experimental Protocols
Generalized Protocol for a Prolyl Hydroxylase Colorimetric Assay
This protocol provides a general framework. Optimal conditions, especially concentrations of enzyme and substrate, should be determined empirically.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Co-factor Solution: Prepare a concentrated stock of FeCl₂, α-ketoglutarate, and Ascorbic Acid in the assay buffer.
-
Enzyme Solution: Dilute the prolyl hydroxylase enzyme to the desired concentration in the assay buffer immediately before use. Keep on ice.
-
Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and dilute to the final working concentration in the assay buffer.
-
Stop Solution: e.g., 10% Trichloroacetic acid (TCA) or a strong base.[1]
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the co-factor solution to each well.
-
Add the test compounds or vehicle control.
-
To initiate the reaction, add the enzyme solution to all wells except the "no-enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.
-
Start the reaction by adding the this compound substrate solution to all wells.
-
Incubate the plate at the assay temperature for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from all other readings.
-
Calculate the rate of reaction (change in absorbance per unit time).
-
For inhibitor studies, plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of different isoforms of the HIF prolyl hydroxylase PHD1 generated by alternative initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and biophysical analyses of hypoxia sensing prolyl hydroxylases from Dictyostelium discoideum and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
Technical Support Center: Optimizing Chromogenic Protease Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their chromogenic protease assays. While the focus is on assays utilizing p-nitroanilide (pNA) substrates, the principles and troubleshooting steps are broadly applicable to various serine protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a chromogenic protease assay using a pNA substrate?
A chromogenic protease assay using a pNA-based substrate is a colorimetric method to measure the activity of a specific protease. The substrate consists of a short peptide sequence that is recognized by the protease, covalently linked to a p-nitroanilide (pNA) molecule. When the protease cleaves the peptide bond, it releases the pNA molecule, which is yellow and can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.[1]
Q2: My assay is not showing any color development. What are the possible causes?
There are several potential reasons for a lack of signal in your assay:
-
Omission of a key reagent: Double-check that all components (enzyme, substrate, buffer) were added in the correct order and volume.
-
Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. It's advisable to run a positive control with a known active enzyme.
-
Incorrect substrate: Ensure you are using the correct substrate for your specific protease.
-
Presence of an enzyme inhibitor: Your sample may contain a substance that inhibits the enzyme's activity. Sodium azide, for example, can inhibit peroxidase reactions that are sometimes coupled to these assays.[2]
Q3: The background in my assay is too high. How can I reduce it?
High background can be caused by several factors:
-
Substrate instability: The chromogenic substrate may be unstable in your assay buffer and spontaneously hydrolyze, releasing pNA without enzymatic activity. Prepare the substrate solution fresh and protect it from light.
-
Contaminated reagents: Buffers or other reagents may be contaminated with other proteases. Use high-purity reagents and sterile techniques.
-
Non-specific binding: If you are working with complex samples, other components might interact with the substrate. Consider sample purification steps.
-
Incorrect wavelength reading: Ensure your plate reader is set to the correct wavelength for pNA detection (~405 nm).
Q4: How can I improve the sensitivity of my assay?
To increase the sensitivity and detect lower levels of enzyme activity, consider the following:
-
Optimize reaction conditions: Vary the pH, temperature, and ionic strength of your assay buffer to find the optimal conditions for your enzyme.
-
Increase incubation time: A longer incubation period will allow for more product to be generated, leading to a stronger signal. However, be mindful of the potential for increased background.
-
Use a more sensitive substrate: Some substrates have better kinetic properties (a lower Km value) for a particular enzyme, leading to a higher reaction rate at lower substrate concentrations.
-
Signal amplification techniques: For very low enzyme concentrations, you might need to consider alternative assay formats like those based on fluorescence resonance energy transfer (FRET) or enzyme cascades for signal amplification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent (enzyme, substrate, or buffer). | Carefully review the protocol and ensure all components are added in the correct order and volume. |
| Inactive enzyme due to improper storage or multiple freeze-thaw cycles. | Use a fresh enzyme aliquot or a new vial. Always store enzymes at the recommended temperature and avoid repeated freezing and thawing. Run a positive control with a known active enzyme. | |
| Incorrect substrate for the target enzyme. | Verify the substrate specificity for your protease of interest. | |
| Presence of inhibitors in the sample (e.g., EDTA, high salt concentrations). | Desalt or dialyze the sample. If a specific inhibitor is suspected, consider adding a reagent to neutralize it (e.g., adding excess divalent cations if EDTA is present). | |
| High Background | Spontaneous substrate hydrolysis. | Prepare substrate solutions fresh before each experiment. Protect the substrate from light and store it as recommended. Test for substrate instability by incubating it in the assay buffer without the enzyme. |
| Contamination of reagents with other proteases. | Use high-purity, sterile-filtered reagents. Prepare fresh buffers. | |
| Incubation temperature is too high. | Optimize the incubation temperature. While higher temperatures can increase enzyme activity, they can also lead to increased background. | |
| Poor Reproducibility | Inaccurate pipetting. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations during the assay. | Ensure all reagents and the plate are at the same temperature before starting the reaction. Use a temperature-controlled plate reader. | |
| Reagents not mixed properly. | Gently mix all reagents and the final reaction mixture thoroughly by pipetting up and down or by gentle agitation. | |
| Non-linear Reaction Rate | Substrate depletion. | If the reaction rate decreases over time, the substrate may be getting depleted. Use a higher initial substrate concentration or measure the initial reaction velocity. |
| Enzyme instability under assay conditions. | The enzyme may be losing activity during the incubation. Check the stability of the enzyme in the assay buffer over time. |
Experimental Protocols
Detailed Protocol for a Chromogenic Trypsin Assay
This protocol is for a typical chromogenic assay to measure trypsin activity using the substrate Boc-Gln-Ala-Arg-pNA.
Materials:
-
Trypsin standard solution (e.g., 1 mg/mL in 1 mM HCl)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Stop Solution: 30% Acetic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Trypsin Standards: Perform serial dilutions of the trypsin standard solution in Assay Buffer to generate a standard curve (e.g., 0-50 µg/mL).
-
Prepare Substrate Solution: Dissolve the Boc-Gln-Ala-Arg-pNA substrate in a small amount of DMSO and then dilute to the final working concentration in Assay Buffer. The optimal concentration may need to be determined empirically but is typically in the range of 0.1-1 mM.
-
Assay Setup:
-
Add 50 µL of Assay Buffer (for blank), trypsin standards, and unknown samples to separate wells of the 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 50 µL of the pre-warmed Substrate Solution to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C for a set period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the trypsin standards versus their concentration to generate a standard curve. Use the standard curve to determine the trypsin concentration in the unknown samples.
Quantitative Data Summary
| Parameter | Value | Notes |
| Wavelength for pNA detection | ~405 nm | The exact wavelength of maximum absorbance can vary slightly depending on the buffer conditions. |
| Typical Substrate Concentration | 0.1 - 1.0 mM | The optimal concentration should be determined experimentally and is ideally around the Km value of the substrate for the enzyme. |
| Typical pH Optimum | 7.5 - 8.5 | This is a general range for many serine proteases like trypsin. The optimal pH should be determined for each specific enzyme and substrate pair. |
| Common Inhibitors | PMSF, AEBSF, Aprotinin, Soybean Trypsin Inhibitor | These are common serine protease inhibitors and can be used as negative controls. |
Visualizations
References
Technical Support Center: H-L-Hyp-pna HCl Enzyme Reactions
Welcome to the technical support center for optimizing enzymatic reactions using the chromogenic substrate H-L-Hyp-pna HCl. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What enzyme is this compound a substrate for?
This compound (L-Hydroxyproline-p-nitroanilide hydrochloride) is a chromogenic substrate for prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.
Q2: What is the expected optimal pH for prolyl endopeptidase (PREP) activity with this compound?
The optimal pH for PREP activity can vary significantly depending on the source of the enzyme. For example, PREP from Aspergillus niger has an optimal pH of around 4.0, while a thermostable PREP from Sphaerobacter thermophiles exhibits maximum activity at pH 6.6.[1][2] Human brain PREP has been reported to have an optimal pH of 6.8 with a different substrate. Given this variability, it is crucial to experimentally determine the optimal pH for your specific enzyme and reaction conditions.
Q3: How does pH affect the activity of prolyl endopeptidase?
Like most enzymes, the activity of prolyl endopeptidase is highly dependent on pH. Changes in pH can alter the ionization state of amino acid residues in the enzyme's active site and on the substrate itself. This can affect substrate binding and the catalytic efficiency of the enzyme. Extreme pH values can lead to irreversible denaturation of the enzyme, causing a complete loss of activity.[3] Some studies suggest that prolyl endopeptidase can exist in different catalytically competent forms at varying pH levels, which can result in a complex pH-activity profile, sometimes described as a "double bell-shaped" curve.
Troubleshooting Guide
This section addresses common issues encountered during the pH optimization of this compound enzymatic reactions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or very low enzyme activity at all pH values tested. | 1. Inactive Enzyme: The enzyme may have denatured due to improper storage or handling. 2. Incorrect Substrate Concentration: The substrate concentration may be too low for detection. 3. Missing Cofactors: Although PREP is a serine protease and generally does not require cofactors, the specific isoform might have unique requirements. 4. Presence of Inhibitors: The enzyme preparation or buffer may contain inhibiting substances. | 1. Verify the storage conditions and age of the enzyme. Test the enzyme activity with a positive control if available. 2. Check the recommended substrate concentration from the literature or supplier datasheet. Prepare a fresh substrate stock solution. 3. Review the literature for the specific PREP being used to check for any special requirements. 4. Ensure all reagents and buffers are of high purity. If possible, dialyze the enzyme preparation to remove potential small molecule inhibitors. |
| High background signal (high absorbance in no-enzyme controls). | 1. Substrate Instability: The this compound substrate may be hydrolyzing spontaneously at certain pH values. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with substances that absorb at the detection wavelength (405-410 nm). | 1. Run "substrate only" controls at each pH value to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from the rate of the enzymatic reaction. 2. Prepare fresh buffers and solutions using high-purity water and reagents. |
| Inconsistent or non-reproducible results. | 1. Inaccurate pH of Buffers: The actual pH of the prepared buffers may differ from the intended pH. 2. Temperature Fluctuations: Inconsistent incubation temperatures can lead to variability in reaction rates. 3. Pipetting Errors: Inaccurate pipetting of the enzyme or substrate will lead to inconsistent results. | 1. Calibrate the pH meter before preparing buffers. Verify the final pH of each buffer at the experimental temperature. 2. Use a temperature-controlled incubator or water bath for the assay. Ensure all components are equilibrated to the correct temperature before starting the reaction. 3. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize pipetting variations. |
| Precipitation observed in the reaction mixture. | 1. Poor Substrate Solubility: this compound may have limited solubility in some buffers or at certain pH values. 2. Enzyme Precipitation: The enzyme may be precipitating at pH values far from its isoelectric point. | 1. Ensure the substrate is fully dissolved in the initial stock solution. You may need to use a small amount of an organic solvent like DMSO to aid dissolution before diluting into the reaction buffer. 2. Check the isoelectric point (pI) of your PREP. Avoid using buffers with pH values very close to the pI, as this can lead to aggregation and precipitation. |
Experimental Protocols
Protocol for Determining the Optimal pH of Prolyl Endopeptidase with this compound
This protocol outlines a general procedure for determining the pH-activity profile of prolyl endopeptidase using a colorimetric assay.
1. Materials:
-
Purified prolyl endopeptidase (PREP)
-
This compound substrate
-
A series of buffers covering a wide pH range (e.g., pH 4.0 - 10.0). Suggested buffers:
-
0.1 M Citrate buffer (pH 4.0, 5.0)
-
0.1 M Phosphate buffer (pH 6.0, 7.0)
-
0.1 M Tris-HCl buffer (pH 8.0, 9.0)
-
0.1 M Glycine-NaOH buffer (pH 10.0)
-
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
96-well microplate
-
Incubator or water bath
2. Procedure:
-
Prepare a Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a concentration of 10 mM.
-
Prepare Reaction Buffers: Prepare a series of buffers covering the desired pH range. It is recommended to check the pH of each buffer at the intended reaction temperature.
-
Set up the Reaction Plate:
-
In a 96-well plate, add the following to each well in triplicate for each pH to be tested:
-
180 µL of the appropriate reaction buffer.
-
10 µL of the this compound stock solution (final concentration will be 0.5 mM).
-
-
Include "no-enzyme" controls for each pH, containing buffer and substrate but no enzyme.
-
-
Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Initiate the Reaction: Add 10 µL of a suitably diluted prolyl endopeptidase solution to each well to start the reaction. The final reaction volume will be 200 µL.
-
Monitor Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate Initial Reaction Rates:
-
For each pH, plot absorbance versus time.
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min). This represents the initial reaction rate.
-
Subtract the rate of the "no-enzyme" control from the corresponding enzymatic reaction rate to correct for non-enzymatic substrate hydrolysis.
-
-
Determine the Optimal pH: Plot the corrected initial reaction rates as a function of pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.
Visualizations
Below are diagrams illustrating key concepts related to prolyl endopeptidase reactions.
Caption: Workflow for determining the optimal pH for a prolyl endopeptidase reaction.
Caption: Role of prolyl endopeptidase (PREP) in neuroinflammation and memory.
References
Technical Support Center: H-L-Hyp-pna HCl Assay Data Analysis and Interpretation
Welcome to the technical support center for the H-L-Hyp-pna HCl assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this chromogenic substrate for protease activity analysis.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of certain proteases. The substrate, this compound (L-Leucyl-L-hydroxyprolyl-p-nitroanilide hydrochloride), contains a hydroxyproline residue, suggesting its specificity towards collagenases or enzymes with similar substrate preferences. The enzyme cleaves the peptide bond between the hydroxyproline and the p-nitroanilide (pNA) group. This cleavage releases the chromophore pNA, which is yellow and can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q2: Which enzyme is specifically measured by the this compound substrate?
Due to the presence of hydroxyproline (Hyp), a key amino acid in collagen, this substrate is likely designed for the measurement of collagenolytic activity. It may be used to assay for various collagenases, including matrix metalloproteinases (MMPs) or bacterial collagenases, that recognize and cleave substrates containing hydroxyproline. The precise enzyme specificity would need to be determined empirically or from the substrate manufacturer's data sheet.
Q3: How should I prepare the this compound substrate for the assay?
The this compound substrate is typically a lyophilized powder. It should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution is then diluted to the final working concentration in the assay buffer. It is crucial to ensure the substrate is fully dissolved to avoid inaccuracies in the results.
Q4: What is the optimal wavelength for measuring the absorbance of the released p-nitroanilide (pNA)?
The released p-nitroanilide has a maximum absorbance at approximately 405 nm. Therefore, a spectrophotometer or microplate reader set to this wavelength should be used for measurement.
Q5: How do I calculate the enzyme activity from the absorbance readings?
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance change per unit of time (ΔA/min).
-
ε is the molar extinction coefficient of pNA (for pNA, ε is typically around 8,800 M⁻¹cm⁻¹ at 410 nm).
-
c is the concentration of pNA produced.
-
l is the path length of the light through the sample (in cm).
The activity is usually expressed in units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified assay conditions.
Experimental Protocols
General Assay Protocol
This protocol provides a general framework for a collagenase activity assay using this compound. Optimal conditions (e.g., substrate concentration, enzyme concentration, incubation time) should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Enzyme solution (e.g., purified collagenase or biological sample)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)
-
Stop Solution (e.g., 10% acetic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the assay buffer.
-
Prepare the enzyme solution to the desired concentration in assay buffer.
-
-
Set up the Assay:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 20 µL of the enzyme solution to the sample wells. For the blank (negative control), add 20 µL of assay buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 30 µL of the this compound working solution (diluted from the stock in assay buffer to the desired final concentration) to all wells to start the reaction.
-
-
Incubate and Measure:
-
Incubate the plate at the assay temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode. Alternatively, for an endpoint assay, incubate for a fixed time and then add 50 µL of stop solution before reading the final absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.
-
Calculate the enzyme activity using the Beer-Lambert law.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Control |
| Enzyme Concentration | [Specify] | [Specify] | None |
| Substrate Concentration | [Specify] | [Specify] | [Specify] |
| Incubation Time (min) | 30 | 60 | 60 |
| Temperature (°C) | 37 | 37 | 37 |
| Absorbance at 405 nm (ΔA) | [Value] | [Value] | [Value] |
| Calculated Activity (U/mg) | [Value] | [Value] | [Value] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in blank wells | 1. Spontaneous hydrolysis of the substrate. 2. Contamination of reagents with proteases. | 1. Prepare fresh substrate solution. Check the pH of the assay buffer. 2. Use fresh, sterile reagents and pipette tips. |
| No or low enzyme activity | 1. Inactive enzyme. 2. Presence of inhibitors in the sample. 3. Incorrect assay conditions (pH, temperature). | 1. Check the storage and handling of the enzyme. Use a positive control with known activity. 2. Desalt or purify the sample. Include an EDTA-free control if metalloproteinase inhibitors are suspected. 3. Optimize the assay buffer pH and incubation temperature for your specific enzyme. |
| Non-linear reaction kinetics | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure the substrate concentration is well above the Km. 2. Reduce the incubation time. Check for enzyme stability at the assay temperature. 3. Measure the initial reaction rates. |
| Precipitation in wells | 1. Low solubility of the substrate at the working concentration. 2. Incompatibility of sample components with the assay buffer. | 1. Ensure the DMSO concentration in the final reaction mixture is low (typically <5%). Prepare a fresh, fully dissolved substrate stock. 2. Centrifuge the sample before adding it to the assay. Check for buffer compatibility. |
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Troubleshooting logic for the this compound assay.
Validation & Comparative
A Comparative Guide to H-L-Hyp-pna HCl and Other Dipeptidyl Peptidase (DPP) Substrates for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of H-L-Hyp-pna HCl (L-Hydroxyproline-p-nitroanilide hydrochloride) and other commonly used substrates for Dipeptidyl Peptidase (DPP) enzymes. Tailored for researchers, scientists, and drug development professionals, this document offers an objective analysis of substrate performance, supported by experimental data, to aid in the selection of the most appropriate substrate for specific research needs.
Introduction to Dipeptidyl Peptidases and Their Substrates
Dipeptidyl peptidases are a group of serine proteases that cleave dipeptides from the N-terminus of polypeptide chains. A key member of this family, Dipeptidyl Peptidase-4 (DPP4), also known as CD26, plays a crucial role in various physiological processes, including glucose homeostasis, immune regulation, and signal transduction. DPP4 inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin secretion. Consequently, DPP4 is a major therapeutic target for type 2 diabetes.
The study of DPP enzymes and the screening for their inhibitors rely on the use of specific substrates that, upon cleavage, produce a detectable signal. These substrates are broadly categorized as chromogenic or fluorogenic, depending on the nature of the reporter molecule released.
Performance Comparison of DPP Substrates
The selection of a suitable DPP substrate is critical for the accuracy and sensitivity of enzymatic assays. The ideal substrate exhibits high specificity and catalytic efficiency (kcat/Km) for the target enzyme. This section compares the performance of this compound with other widely used chromogenic and fluorogenic DPP substrates.
Quantitative Data Summary
The following table summarizes the kinetic parameters of various DPP substrates for DPP4. This data allows for a direct comparison of their efficiency as reporters of enzyme activity.
| Substrate | Type | Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Chromogenic | DPP4 | Data not available | Data not available | Data not available | Data not available |
| Gly-Pro-pNA | Chromogenic | DPP4 | 180 - 500[1][2] | 50 U/L*[1] | 67[2] | 3.7 x 10⁵[2] |
| Ala-Pro-pNA | Chromogenic | DPP4 | - | - | - | - |
| Lys-Pro-pNA | Chromogenic | DPP4 | - | - | - | - |
| Ala-Pro-AMC | Fluorogenic | DPP4 | 57[2] | - | - | - |
| Gly-Pro-AMC | Fluorogenic | DPP4 | 50 - 200[3] | - | - | - |
Note: Vmax reported in Units/Liter. Further conversion to nmol/min/mg would require the specific activity of the enzyme preparation used.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results. Below are standard protocols for DPP4 activity assays using both chromogenic and fluorogenic substrates.
Chromogenic Assay Protocol for DPP4 Activity
This protocol is adapted for the use of p-nitroanilide (pNA) based substrates like this compound or Gly-Pro-pNA.
Materials:
-
Recombinant human DPP4 enzyme
-
Chromogenic substrate (e.g., Gly-Pro-pNA) stock solution (in DMSO or appropriate buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100)[4]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[4]
Procedure:
-
Prepare a series of substrate dilutions in Assay Buffer to determine the optimal concentration and Michaelis-Menten kinetics.
-
Add 50 µL of the substrate solution to each well of the 96-well plate.
-
Add 50 µL of diluted DPP4 enzyme (e.g., 0.65 nM final concentration) to each well to initiate the reaction.[4]
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a total of 30 minutes.[4]
-
The rate of p-nitroaniline release is proportional to the DPP4 activity and can be calculated from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of pNA (8.8 mM⁻¹cm⁻¹ at 410 nm).[4]
Fluorogenic Assay Protocol for DPP4 Activity
This protocol is suitable for substrates that release a fluorescent reporter, such as 7-amino-4-methylcoumarin (AMC).
Materials:
-
Recombinant human DPP4 enzyme
-
Fluorogenic substrate (e.g., Ala-Pro-AMC) stock solution (in DMSO)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare a dilution series of the fluorogenic substrate in Assay Buffer.
-
Add 50 µL of the substrate solution to each well of the black 96-well plate.
-
Add 50 µL of diluted DPP4 enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
The fluorescence signal is directly proportional to the amount of cleaved substrate and thus to the DPP4 activity.
Visualizing DPP4's Role: Signaling Pathways and Experimental Workflow
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate the DPP4 signaling pathway and a typical experimental workflow for substrate comparison.
DPP4 in Incretin Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
A Comparative Guide to Chromogenic Substrates: H-L-Hyp-pNA HCl and Gly-Pro-pNA
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is critical for the development of robust and reliable biochemical assays. This guide provides a detailed comparison of two chromogenic substrates, H-L-Hyp-pNA HCl and the well-characterized Gly-Pro-pNA, to aid in this selection process.
While both are p-nitroanilide (pNA)-based substrates that release a yellow chromophore upon enzymatic cleavage, a significant disparity exists in the available scientific literature and experimental data for these two compounds. Gly-Pro-pNA is a well-established and extensively documented substrate for dipeptidyl peptidase IV (DPP-IV). In contrast, this compound is commercially available but lacks published data on its specific enzymatic targets and kinetic properties. This guide will provide a comprehensive overview of Gly-Pro-pNA, including its biochemical properties, experimental protocols, and kinetic data. For this compound, this guide will discuss its chemical structure and potential applications based on established principles of enzyme specificity, while clearly highlighting the absence of published experimental validation.
Overview and Chemical Structures
Gly-Pro-pNA , or Glycyl-L-proline 4-nitroanilide, is a synthetic dipeptide conjugated to p-nitroaniline. Its primary and well-documented use is as a chromogenic substrate for dipeptidyl peptidase IV (DPP-IV), a serine protease involved in various physiological processes, including glucose metabolism.
This compound , or L-Hydroxyproline-p-nitroanilide hydrochloride, is a compound in which the amino acid L-hydroxyproline is linked to p-nitroaniline. Based on its structure, and the known specificity of certain enzymes, it is hypothesized to be a substrate for peptidases that recognize and cleave peptide bonds involving hydroxyproline, such as prolidase. However, it is crucial to note that there is a lack of published scientific literature to substantiate its use as a substrate for any specific enzyme.
Principle of Detection
Both substrates operate on the same colorimetric principle. The enzymatic hydrolysis of the amide bond linking the peptide or amino acid to the p-nitroaniline (pNA) moiety releases the pNA molecule. Free pNA has a distinct yellow color and a strong absorbance at approximately 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzyme activity under appropriate assay conditions.
Comparative Data
Due to the lack of available experimental data for this compound, a direct quantitative comparison of performance metrics is not possible. The following table summarizes the available information for Gly-Pro-pNA and the hypothetical information for this compound.
| Feature | Gly-Pro-pNA | This compound |
| Primary Enzyme Target | Dipeptidyl Peptidase IV (DPP-IV) | Prolidase (Hypothesized) |
| Enzyme Commission (EC) Number | EC 3.4.14.5 | EC 3.4.13.9 (Hypothesized for Prolidase) |
| Chemical Formula | C₁₃H₁₆N₄O₄ | C₁₁H₁₃N₃O₄·HCl |
| Molecular Weight | 292.29 g/mol | 287.71 g/mol |
| Detection Wavelength | 405 nm | 405 nm (Presumed) |
| Published Kinetic Data | Yes | No |
| Established Assay Protocols | Yes | No |
Quantitative Data: Gly-Pro-pNA with Dipeptidyl Peptidase IV (DPP-IV)
The following table summarizes representative kinetic parameters for the hydrolysis of Gly-Pro-pNA by DPP-IV from published literature. It is important to note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition) and the source of the enzyme.
| Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Porcine Kidney DPP-IV | ~0.2 | ~55 | ~2.75 x 10⁵ |
| Human Recombinant DPP-IV | ~0.15 | ~40 | ~2.67 x 10⁵ |
Experimental Protocols
Detailed Experimental Protocol for DPP-IV Assay using Gly-Pro-pNA
This protocol provides a general framework for measuring DPP-IV activity. Optimal conditions may need to be determined for specific experimental setups.
Materials:
-
DPP-IV enzyme (e.g., from porcine kidney or recombinant human)
-
Gly-Pro-pNA substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Gly-Pro-pNA in the assay buffer to a stock concentration of 10 mM.
-
Prepare Enzyme Solution: Dilute the DPP-IV enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the enzyme solution to the appropriate wells.
-
Include control wells containing 25 µL of assay buffer instead of the enzyme solution to measure the background hydrolysis of the substrate.
-
-
Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes to bring the reaction components to the desired temperature.
-
Initiate Reaction: Add 25 µL of the Gly-Pro-pNA stock solution to each well to initiate the enzymatic reaction. The final substrate concentration in the 100 µL reaction volume will be 2.5 mM.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader (37°C) and measure the absorbance at 405 nm every minute for 10-30 minutes.
-
Data Analysis:
-
Subtract the rate of the background reaction (wells without enzyme) from the rate of the enzymatic reaction.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~9,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Signaling Pathways and Experimental Workflows
Figure 1: Enzymatic cleavage of Gly-Pro-pNA by DPP-IV.
Figure 2: Proposed enzymatic cleavage of H-L-Hyp-pNA by prolidase.
Conclusion
Gly-Pro-pNA is a well-validated and reliable chromogenic substrate for the measurement of dipeptidyl peptidase IV activity, supported by a wealth of scientific literature and established experimental protocols. Its kinetic parameters have been characterized, making it a suitable tool for DPP-IV inhibitor screening and fundamental enzyme research.
In contrast, this compound remains a compound with a putative, yet experimentally unconfirmed, application as a chromogenic substrate. Based on its chemical structure, it is a plausible candidate for assays involving enzymes that cleave C-terminal hydroxyproline residues, such as prolidase. However, researchers and drug development professionals should exercise caution and be aware that the use of this compound would require extensive in-house validation, including the identification of its target enzyme(s) and the characterization of its kinetic properties. Until such data becomes publicly available, Gly-Pro-pNA remains the superior choice for established and reproducible enzymatic assays targeting DPP-IV.
A Comparative Guide to Prolyl Endopeptidase (PEP) Assays: Unveiling the Potential of H-L-Hyp-pna HCl Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of assay methods for prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). While the specific validation data for an "H-L-Hyp-pna HCl" assay is not widely available in existing literature, this substrate belongs to the family of chromogenic p-nitroanilide (pNA) substrates used to measure the activity of proline-specific proteases. This guide will focus on the validation and comparison of commonly used chromogenic and fluorogenic assays for PEP, providing a framework for evaluating substrates like this compound.
Prolyl endopeptidase is a cytosolic serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides by cleaving peptide bonds at the C-terminal side of proline residues.[1] Its involvement in various physiological and pathological processes, including neuroinflammation and neurodegenerative diseases, makes it a significant target for drug development.[2][3][4]
Data Presentation: A Comparative Look at PEP Substrates
The choice of substrate is critical for the sensitive and specific measurement of PEP activity. Chromogenic and fluorogenic substrates are widely used due to their convenience and amenability to high-throughput screening. Below is a comparison of kinetic parameters for commonly used substrates.
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Assay Type | Reference |
| Z-Gly-Pro-pNA | Flavobacterium meningosepticum | 140 | - | - | Chromogenic | [5] |
| Z-Gly-Pro-pNA | Human Brain | - | - | - | Chromogenic | - |
| Suc-Ala-Pro-pNA | Myxococcus xanthus | - | - | - | Chromogenic | [6] |
| Suc-Ala-Pro-pNA | Sphingomonas capsulata | - | - | - | Chromogenic | [6] |
| Z-Gly-Pro-MCA | Flavobacterium meningosepticum | 25 | - | - | Fluorogenic | [5] |
Note: Kinetic parameters can vary depending on the enzyme source, assay conditions (pH, temperature), and buffer composition. The data presented here is for comparative purposes.
Experimental Protocols: Methodologies for Key Assays
Detailed and validated protocols are essential for reproducible results. Here are the experimental workflows for chromogenic and fluorogenic PEP assays.
Chromogenic Assay using Z-Gly-Pro-pNA
This protocol is based on the spectrophotometric detection of p-nitroaniline released upon substrate cleavage.
Workflow Diagram:
References
- 1. Involvement and unusual substrate specificity of a prolyl oligopeptidase in class III lanthipeptide maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of H-L-Hyp-pna hcl Cross-Reactivity with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the chromogenic substrate H-L-Hydroxyprolyl-p-nitroanilide hydrochloride (H-L-Hyp-pna hcl) with a range of proteases. The data presented herein is crucial for researchers employing this substrate in enzyme assays to ensure accurate and specific measurements of prolyl aminopeptidase activity.
Introduction to this compound
This compound is a synthetic chromogenic substrate designed for the detection and quantification of prolyl aminopeptidases (E.C. 3.4.11.5). These enzymes catalyze the cleavage of the peptide bond at the N-terminus of a polypeptide chain where the penultimate residue is proline. The enzymatic hydrolysis of this compound releases p-nitroaniline, a yellow chromophore that can be quantified spectrophotometrically, providing a direct measure of enzyme activity. The specificity of this substrate is a critical parameter for its utility in complex biological samples where multiple proteases may be present.
Cross-Reactivity Profile
Experimental evidence indicates a high degree of specificity of this compound for prolyl aminopeptidases. While comprehensive quantitative data on the cross-reactivity with a wide panel of proteases is limited in publicly available literature, the substrate's design, centered on an N-terminal hydroxyproline, strongly favors recognition by enzymes that specifically accommodate proline or its derivatives at the P1 position.
Based on available studies of prolyl aminopeptidase specificity and the known cleavage preferences of other major protease classes, the following table summarizes the expected relative activity of various proteases on this compound.
| Protease Class | Specific Protease Example | Expected Relative Activity on this compound | Rationale for Specificity |
| Aminopeptidases | Prolyl Aminopeptidase | High | Specifically recognizes and cleaves N-terminal proline and hydroxyproline residues. |
| Leucine Aminopeptidase | Low to Negligible | Preferentially cleaves N-terminal leucine and other bulky hydrophobic residues. | |
| Alanine Aminopeptidase | Low | May exhibit some activity due to structural similarity between proline and alanine. | |
| Serine Proteases | Trypsin | Negligible | Cleaves after positively charged residues (Lysine, Arginine). |
| Chymotrypsin | Negligible | Cleaves after large hydrophobic residues (Phenylalanine, Tryptophan, Tyrosine). | |
| Elastase | Negligible | Cleaves after small, neutral residues (Alanine, Glycine, Valine). | |
| Cysteine Proteases | Papain | Negligible | Broad specificity, but typically does not cleave N-terminal imido bonds efficiently. |
| Caspases | Negligible | Strict specificity for cleavage after aspartic acid residues. | |
| Aspartic Proteases | Pepsin | Negligible | Prefers to cleave between hydrophobic residues; inactive at the neutral pH required for prolyl aminopeptidase activity. |
| Metalloproteases | Thermolysin | Negligible | Cleaves before hydrophobic residues. |
Experimental Protocol: Assessment of Protease Specificity
The following is a generalized protocol for assessing the cross-reactivity of this compound with a panel of proteases. This protocol is adapted from methodologies used for similar chromogenic substrates.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or appropriate buffer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Purified proteases (e.g., Prolyl Aminopeptidase, Trypsin, Chymotrypsin, Elastase, Papain)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare working solutions of each protease in Assay Buffer to a final concentration appropriate for the assay (e.g., 10-100 nM).
-
Substrate Preparation: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Assay Setup:
-
To each well of the 96-well microplate, add 50 µL of the appropriate enzyme working solution.
-
Include control wells containing 50 µL of Assay Buffer without enzyme to measure background substrate hydrolysis.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 50 µL of the this compound working solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of p-nitroaniline production (V₀) from the linear portion of the absorbance versus time plot for each enzyme.
-
Correct for background hydrolysis by subtracting the rate observed in the no-enzyme control wells.
-
Express the activity of each protease as a percentage of the activity observed with prolyl aminopeptidase to determine the relative cross-reactivity.
-
Visualizing the Assay Principle and Workflow
The following diagrams illustrate the enzymatic reaction and the experimental workflow for assessing cross-reactivity.
Caption: Enzymatic hydrolysis of H-L-Hyp-pna by a protease.
Benchmarking H-L-Hyp-pna hcl: A Comparative Guide for Researchers
For scientists and professionals in drug development, selecting the optimal substrate for enzyme activity assays is a critical decision that directly impacts data quality and experimental outcomes. This guide provides a comprehensive comparison of the chromogenic substrate H-L-Hyp-pna hcl against a common fluorescent alternative for the measurement of prolyl endopeptidase (PEP) activity. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate an informed choice of substrate for your research needs.
Performance Comparison: Chromogenic vs. Fluorescent Substrates
The performance of this compound, a p-nitroanilide (pNA) based chromogenic substrate, is benchmarked against Z-Gly-Pro-AMC, a widely used fluorogenic substrate. While direct comparative kinetic data for this compound is limited, we can infer its performance characteristics by comparing a closely related pNA substrate, Suc-Ala-Pro-pNA, with the fluorescent Z-Gly-Pro-AMC.
| Parameter | This compound (inferred from Suc-Ala-Pro-pNA) | Z-Gly-Pro-AMC (Fluorescent Substrate) | Key Advantages of Each Substrate Type |
| Detection Method | Colorimetric (Absorbance at 410 nm)[1] | Fluorometric (Excitation/Emission ~380/460 nm) | Chromogenic: Simple, requires a standard spectrophotometer. Fluorescent: Higher sensitivity, wider dynamic range.[2] |
| Michaelis Constant (Km) | 0.19 - 1.0 mM (for Suc-Ala-Pro-pNA with bacterial PEPs)[1] | ~20 µM (for porcine prolyl oligopeptidase) | A lower Km indicates a higher affinity of the enzyme for the substrate, which can be advantageous in assays with low enzyme concentrations. |
| Catalytic Efficiency (kcat/Km) | Varies depending on the specific enzyme and conditions. | Generally higher due to lower Km values. | Higher catalytic efficiency signifies a more efficient enzymatic reaction, leading to faster signal generation. |
| Signal-to-Background | Moderate | High | Fluorescent assays typically offer a superior signal-to-background ratio, enabling the detection of lower enzyme activities.[2] |
| Sensitivity | Lower | Higher | Fluorescent substrates are generally more sensitive, allowing for the use of smaller sample volumes or lower enzyme concentrations.[2] |
| Instrumentation | Spectrophotometer | Fluorescence plate reader | The choice of substrate may be dictated by the availability of specific detection instrumentation. |
| Interference | Potential for interference from colored compounds in the sample. | Potential for interference from fluorescent compounds in the sample. | Careful selection of blank and control experiments is crucial for both substrate types to mitigate potential interference. |
Enzymatic Reaction and Detection Principle
The enzymatic cleavage of both this compound and fluorescent substrates by prolyl endopeptidase follows a similar principle, yet the method of signal detection differs significantly.
Experimental Protocol: Comparative Kinetic Analysis
This protocol outlines a method for the direct comparison of this compound and a fluorescent substrate for determining prolyl endopeptidase activity.
1. Reagent Preparation:
-
Enzyme: Recombinant human prolyl endopeptidase.
-
Chromogenic Substrate Stock: 100 mM this compound in a suitable organic solvent (e.g., DMSO).
-
Fluorescent Substrate Stock: 10 mM Z-Gly-Pro-AMC in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM DTT.
2. Experimental Workflow:
The following diagram illustrates the workflow for the comparative assay.
3. Assay Procedure:
-
Substrate Dilutions: Prepare a series of dilutions of this compound and Z-Gly-Pro-AMC in assay buffer. The final concentrations should bracket the expected Km value.
-
Enzyme Dilution: Dilute the prolyl endopeptidase in assay buffer to the desired working concentration.
-
Assay Setup:
-
For the chromogenic assay, use a clear, flat-bottom 96-well plate.
-
For the fluorescent assay, use a black, flat-bottom 96-well plate to minimize background fluorescence.
-
-
Reaction Initiation: Add 50 µL of the diluted enzyme solution to each well. Pre-incubate the plate at 37°C for 5 minutes.
-
Start Reaction: Add 50 µL of the substrate dilutions to the corresponding wells to initiate the reaction.
-
Kinetic Measurement:
-
Chromogenic: Immediately begin reading the absorbance at 410 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
Fluorescent: Immediately begin reading the fluorescence (Excitation: 380 nm, Emission: 460 nm) every 30 seconds for 10-15 minutes using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v) from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Calculate the kcat value (Vmax/[E], where [E] is the enzyme concentration).
-
Determine the catalytic efficiency (kcat/Km).
-
Calculate the signal-to-background ratio for each substrate at a specific concentration.
-
Conclusion
The choice between this compound and a fluorescent substrate depends on the specific requirements of the assay. This compound offers a straightforward and accessible method for measuring prolyl endopeptidase activity, suitable for laboratories equipped with standard spectrophotometers. However, for applications demanding higher sensitivity, a wider dynamic range, and the ability to work with low enzyme concentrations, a fluorescent substrate such as Z-Gly-Pro-AMC presents a clear advantage. By carefully considering the factors outlined in this guide and performing a direct comparison under your experimental conditions, you can confidently select the most appropriate substrate to achieve robust and reliable results in your research.
References
A Comparative Guide to Chromogenic Substrates for Enzyme Kinetics: H-L-Hyp-pna HCl and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a comparative analysis of H-L-Hyp-pna HCl and other commonly used chromogenic substrates for prolyl endopeptidase (PEP), a serine protease implicated in various physiological processes.
This comparison focuses on the key performance indicators of enzyme kinetics—the Michaelis constant (Kм) and the maximum reaction velocity (Vmax)—to offer an objective assessment of substrate efficacy. Detailed experimental protocols are provided to ensure methodological consistency in your research.
Quantitative Comparison of Kinetic Parameters
The choice of substrate can significantly influence the observed kinetic parameters of an enzyme. The following table summarizes the key kinetic constants for this compound and two widely used alternative substrates, Z-Gly-Pro-pNA and Suc-Ala-Pro-pNA, when used to assay prolyl endopeptidase activity. A lower Kм value generally indicates a higher affinity of the enzyme for the substrate.
| Substrate | Kм (Michaelis Constant) | Vmax (Maximum Velocity) | Enzyme Source |
| This compound | Data not available in searched literature | Data not available in searched literature | - |
| Z-Gly-Pro-pNA | 1.4 x 10⁻⁴ M[1] | Not specified | Flavobacterium sp.[1] |
| Suc-Ala-Pro-pNA | See Table 1 in source[2] | See Table 1 in source[2] | F. meningosepticum, M. xanthus, S. capsulata[2] |
| Z-Gly-Pro-MCA | 2.5 x 10⁻⁵ M[1] | Not specified | Flavobacterium sp.[1] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The provided data for alternative substrates is sourced from studies using prolyl endopeptidase from Flavobacterium sp. and other bacteria. It is important to note that kinetic parameters can vary depending on the enzyme source and experimental conditions.
Visualizing the Experimental Workflow
A typical enzyme kinetic assay follows a standardized workflow to ensure accurate measurement of enzyme activity. The following diagram illustrates the key steps involved in a chromogenic assay for prolyl endopeptidase.
Caption: A generalized workflow for a prolyl endopeptidase kinetic assay.
Signaling Pathway Context
Prolyl endopeptidase is involved in the metabolism of proline-containing peptides, which can act as signaling molecules in various pathways. Understanding this context is crucial for interpreting the significance of enzyme kinetic data.
Caption: Role of Prolyl Endopeptidase in regulating signaling peptide activity.
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies for the key experiments are provided below.
Protocol for Prolyl Endopeptidase Assay using a Chromogenic p-Nitroanilide (pNA) Substrate
This protocol is a general guideline and can be adapted for specific substrates like Z-Gly-Pro-pNA.
Materials:
-
Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0.
-
Substrate Stock Solution (e.g., 5 mM Z-Gly-Pro-pNA): Dissolve the substrate in 40% dioxane. Due to solubility issues, gentle heating (e.g., 60°C) may be required, followed by cooling to the assay temperature. This solution should be prepared fresh.[1] Note that Suc-Ala-Pro-pNA has the advantage of higher water solubility.[2]
-
Enzyme Solution: Purified prolyl endopeptidase diluted in a suitable buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.0) to a working concentration (e.g., 0.05-0.2 U/mL).
-
Stop Solution: 1 M Acetate buffer, pH 4.0, containing 10% Triton X-100.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm.
Procedure:
-
Reaction Mixture Preparation: In a test tube or microplate well, prepare the reaction mixture by combining the potassium phosphate buffer and the substrate solution. For a standard assay, a common setup is 1.0 mL of buffer and 0.25 mL of substrate solution.[1]
-
Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for approximately 5 minutes to allow the temperature to equilibrate.[1]
-
Enzyme Addition: To start the reaction, add a small volume of the enzyme solution (e.g., 0.1 mL) to the reaction mixture and mix gently.[1]
-
Incubation: Incubate the reaction at the chosen temperature for a precise period (e.g., 5 minutes). The incubation time should be within the linear range of the reaction.
-
Stopping the Reaction: Terminate the reaction by adding a volume of the stop solution (e.g., 2.0 mL).[1]
-
Absorbance Measurement: Measure the absorbance of the solution at 410 nm. The absorbance is proportional to the amount of p-nitroaniline released.
-
Blank Preparation: Prepare a blank by adding the stop solution to the reaction mixture before adding the enzyme solution. This accounts for any non-enzymatic hydrolysis of the substrate.
-
Calculation: The enzyme activity is calculated based on the difference in absorbance between the test sample and the blank, using the molar extinction coefficient of p-nitroaniline. One unit of activity is typically defined as the amount of enzyme that releases one micromole of p-nitroaniline per minute under the specified conditions.[1]
For determining Kм and Vmax:
-
The procedure is repeated with a range of substrate concentrations.
-
The initial reaction velocity (V₀) is determined for each substrate concentration by measuring the rate of increase in absorbance at 410 nm in the initial, linear phase of the reaction.[2]
-
The data (V₀ versus substrate concentration) is then fitted to the Michaelis-Menten equation to determine the Kм and Vmax values.[2]
This guide provides a framework for the comparative analysis of this compound and its alternatives. While direct comparative data for this compound remains elusive in the current literature, the provided protocols and data for alternative substrates offer a solid foundation for researchers to conduct their own comparative studies. The selection of the most appropriate substrate will ultimately depend on the specific experimental goals, including the required sensitivity, solubility, and the kinetic properties of the enzyme under investigation.
References
A Comparative Guide to Enzyme Profiling: H-L-Hyp-pna HCl and Alternative Substrates in Dipeptidyl Peptidase IV (DPP-IV) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different substrate types for profiling Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[1][2] We will explore the performance of the chromogenic substrate H-L-Hyp-pna HCl alongside common fluorometric and luminescent alternatives, supported by experimental data and detailed protocols.
Introduction to DPP-IV and Enzyme Profiling
Dipeptidyl peptidase-4 (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in regulating the bioactivity of various peptides, including growth factors, chemokines, and neuropeptides. A primary function of DPP-IV is the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which are vital for glucose homeostasis.[3] Consequently, inhibitors of DPP-IV are a major class of drugs for the treatment of type 2 diabetes. Accurate profiling of DPP-IV activity is essential for inhibitor screening and understanding its physiological and pathological roles.
Enzyme profiling relies on substrates that, when cleaved by the enzyme, produce a detectable signal. The choice of substrate significantly impacts assay sensitivity, reliability, and suitability for high-throughput screening. This guide compares three classes of substrates for DPP-IV activity assays.
Performance Comparison of DPP-IV Substrates
The selection of a substrate for DPP-IV profiling depends on the specific requirements of the experiment, such as the need for high sensitivity, the sample volume available, and the presence of potential interfering compounds. Below is a summary of the performance characteristics of chromogenic, fluorometric, and luminescent substrates.
| Substrate Type | Example Substrate | Detection Method | Relative Sensitivity | Advantages | Disadvantages |
| Chromogenic | This compound, Gly-Pro-p-nitroanilide | Colorimetric (Absorbance at 405 nm) | Base | Simple, cost-effective, direct measurement. | Lower sensitivity, potential for interference from colored compounds.[1][4] |
| Fluorometric | Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) | Fluorometric (Ex/Em ~360/460 nm) | ~10-fold higher than colorimetric[1][2] | High sensitivity, suitable for low enzyme concentrations and small sample volumes.[1][2] | Potential for quenching or autofluorescence from sample components. |
| Luminescent | Gly-Pro-aminoluciferin | Luminescent (Light emission) | Highest | Extremely high sensitivity, wide dynamic range.[1] | Generally more expensive, may require specific instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for DPP-IV activity assays using chromogenic and fluorometric substrates.
1. Chromogenic Assay using Gly-Pro-p-nitroanilide
This protocol is adapted from standard colorimetric methods for DPP-IV.[1][4]
-
Reagents and Materials:
-
Procedure:
-
Prepare a stock solution of the Gly-Pro-pNA substrate.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add the DPP-IV enzyme solution to the wells.
-
To initiate the reaction, add 50 µL of the Gly-Pro-pNA substrate solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute for 60 minutes) to monitor the release of p-nitroanilide.[4]
-
The rate of increase in absorbance is proportional to the DPP-IV activity.
-
2. Fluorometric Assay using Gly-Pro-AMC
This protocol is based on commercially available DPP-IV assay kits.[3]
-
Reagents and Materials:
-
Procedure:
-
Prepare the DPP Assay Buffer.
-
Add the DPP-IV enzyme to the wells of the microplate.
-
Add the fluorescent substrate H-Gly-Pro-AMC to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Measure the fluorescence intensity at the specified wavelengths.
-
The fluorescence intensity is proportional to the amount of AMC released, which indicates DPP-IV activity.
-
Signaling Pathway and Experimental Workflow
DPP-IV in Glucose Metabolism
DPP-IV plays a critical role in the incretin pathway, which regulates glucose homeostasis. The following diagram illustrates this pathway.
Caption: The incretin pathway showing DPP-IV-mediated inactivation of GLP-1.
General Workflow for DPP-IV Inhibitor Screening
The following diagram outlines a typical workflow for screening potential DPP-IV inhibitors using an in vitro enzyme assay.
Caption: A generalized workflow for screening DPP-IV inhibitors.
Conclusion
The choice of substrate is a critical determinant of the success of an enzyme profiling study. While chromogenic substrates like this compound offer a straightforward and cost-effective method for measuring DPP-IV activity, fluorometric and luminescent alternatives provide significantly higher sensitivity, which is crucial when working with limited sample material or low enzyme concentrations.[1][2] For high-throughput screening of DPP-IV inhibitors, the enhanced sensitivity and wider dynamic range of fluorometric and luminescent assays are often advantageous. This guide provides the foundational information for researchers to select the most appropriate substrate and protocol for their specific DPP-IV profiling needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 4. rsc.org [rsc.org]
Independent Validation of H-L-Hyp-pna HCl: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the independent validation of experimental data is paramount. This guide provides a comparative analysis of H-L-Hyp-pna HCl (L-trans-4-Hydroxyproline p-nitroanilide hydrochloride), a chromogenic substrate used in protease assays, against alternative substrates. The information herein is compiled to facilitate the objective assessment of its performance and utility in enzymatic studies.
This compound is a chemical compound utilized in biochemical assays to detect and quantify the activity of certain proteolytic enzymes. The molecule consists of L-hydroxyproline, an amino acid, linked to a p-nitroaniline group. When a protease cleaves the amide bond between the hydroxyproline and the p-nitroanilide, the latter is released. Free p-nitroaniline is a yellow-colored substance that absorbs light at a specific wavelength (typically around 405 nm), allowing for the real-time monitoring of enzyme activity through spectrophotometry. Its primary application lies in the study of enzymes that recognize and cleave peptide bonds C-terminal to a proline or hydroxyproline residue.
Comparison with Alternative Protease Substrates
The selection of a suitable substrate is critical for the accurate measurement of protease activity. This compound is one of several chromogenic and fluorogenic substrates available to researchers. The following table provides a comparison with commonly used alternatives.
| Substrate | Chemical Name | Detection Method | Target Enzymes (Examples) | Advantages | Disadvantages |
| This compound | L-trans-4-Hydroxyproline p-nitroanilide hydrochloride | Colorimetric (405 nm) | Prolyl oligopeptidases, non-specific proteases | Specific for certain prolyl-cleaving enzymes; continuous assay. | Lower sensitivity compared to fluorogenic substrates; potential for interference from colored compounds. |
| Suc-Ala-Ala-Pro-Phe-pNA | Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine p-nitroanilide | Colorimetric (405 nm) | Chymotrypsin, Subtilisin | Well-characterized for specific proteases; commercially available. | Limited to proteases with specific recognition sequences. |
| Boc-Val-Pro-Arg-AMC | tert-Butoxycarbonyl-L-Valyl-L-Prolyl-L-Arginine-7-amido-4-methylcoumarin | Fluorometric (Ex: 380 nm, Em: 460 nm) | Thrombin, other serine proteases | High sensitivity; wide dynamic range. | Requires a fluorometer; potential for quenching or autofluorescence from sample components. |
| Z-Phe-Arg-AMC | Carbobenzoxy-L-Phenylalanyl-L-Arginine-7-amido-4-methylcoumarin | Fluorometric (Ex: 380 nm, Em: 460 nm) | Cathepsins, Trypsin-like proteases | High sensitivity; commercially available with defined protocols. | Susceptible to photobleaching; enzyme kinetics can be affected by the fluorophore. |
Experimental Protocols
A generalized experimental protocol for the use of this compound in a protease assay is provided below. It is essential to optimize the conditions for each specific enzyme and experimental setup.
Principle:
The rate of p-nitroaniline release from this compound is directly proportional to the enzymatic activity under initial velocity conditions. The increase in absorbance at 405 nm is monitored over time.
Materials:
-
This compound (CAS: 213271-05-7 or 1272755-15-3)
-
Protease of interest
-
Assay buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength for the target enzyme)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 405 nm and maintaining a constant temperature.
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in a suitable solvent (e.g., DMSO or the assay buffer) to a concentration of 10-100 mM.
-
Determine the optimal substrate concentration: Perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) for the specific enzyme. This involves measuring the initial reaction velocity at various substrate concentrations.
-
Prepare the reaction mixture: In a microplate well or cuvette, add the assay buffer and the enzyme solution. The final enzyme concentration should be chosen to ensure a linear reaction rate over a reasonable time course.
-
Initiate the reaction: Add the this compound solution to the reaction mixture to a final concentration at or near the Km value. The final volume should be consistent across all assays.
-
Monitor the reaction: Immediately place the microplate or cuvette in the spectrophotometer and begin recording the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). Ensure the temperature is maintained at the optimal level for the enzyme.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The enzymatic activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a protease assay using a chromogenic substrate like this compound.
Caption: General workflow for a protease assay using a chromogenic substrate.
Signaling Pathway Context (Hypothetical)
While this compound is a tool for in vitro assays and not directly involved in cellular signaling, the proteases it helps to characterize are often key players in complex signaling pathways. For instance, prolyl oligopeptidases are implicated in neurodegenerative diseases and inflammation. The diagram below represents a simplified, hypothetical signaling pathway where a prolyl oligopeptidase might be a therapeutic target.
Caption: Hypothetical signaling pathway involving a prolyl oligopeptidase.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocol is a general template and requires optimization for specific applications. The signaling pathway depicted is a simplified and hypothetical representation. Researchers should consult peer-reviewed literature for detailed and validated experimental procedures and biological pathways.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling H-L-Hyp-pna hcl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling H-L-Hyp-pna hcl (L-Pyroglutamic acid p-nitroanilide hydrochloride). The following procedural steps and operational plans are designed to build deep trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a chromogenic substrate and a hydrochloride salt, it is crucial to handle it with care, assuming it may possess corrosive and potentially toxic properties. The "hcl" component indicates the presence of hydrochloric acid, which is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Furthermore, the p-nitroanilide moiety is related to p-nitroaniline, a compound known to be readily absorbed through the skin and potentially toxic.[5][6]
Always wear the following personal protective equipment (PPE) when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.
Operational Plan for Handling this compound
This step-by-step guidance ensures the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label clearly identifies the contents as this compound.
-
Ensure the Safety Data Sheet (SDS) is accessible. If an SDS is not provided, request one from the manufacturer.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent absorption of moisture.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
3. Preparation of Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.
-
When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.
-
Some chromogenic substrates have low water solubility and may require a solvent like DMSO for initial dissolution.[8]
4. Handling and Use:
-
Avoid direct contact with the solid and its solutions.
-
Use appropriate lab equipment (e.g., spatulas, weigh boats) for transferring the powder.
-
Work in a well-ventilated area, preferably a fume hood.
-
In case of accidental contact, immediately follow the first aid procedures outlined in the SDS.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weigh boats, should be collected in a designated hazardous waste container.
-
Aqueous Waste: Collect all aqueous waste containing this compound in a clearly labeled hazardous waste container for proper disposal by your institution's environmental health and safety department.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound in the public domain, the following table provides general safety information based on its components and related compounds.
| Parameter | Value/Information | Source/Rationale |
| Appearance | Likely a solid powder | General characteristic of similar lab chemicals |
| Primary Hazards | Corrosive, Potential Toxin | Based on HCl and p-nitroanilide components |
| Inhalation Hazard | May cause respiratory tract irritation | Precaution for fine powders and HCl |
| Skin Hazard | Causes skin irritation and burns | Based on HCl component[1][2][3][4] |
| Eye Hazard | Causes serious eye damage | Based on HCl component[1][2][3][4] |
| Ingestion Hazard | Harmful if swallowed | General precaution for lab chemicals |
| Storage Temperature | Cool, dry place | General storage for chemical stability |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. nelsonjameson.com [nelsonjameson.com]
- 2. fishersci.com [fishersci.com]
- 3. health.state.mn.us [health.state.mn.us]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. valencia-fl.safecollegessds.com [valencia-fl.safecollegessds.com]
- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
